molecular formula C18H21NO3 B14750269 Norarmepavine

Norarmepavine

货号: B14750269
分子量: 299.4 g/mol
InChI 键: NKBBUUNAVOMVER-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-(-)-N-norarmepavine is a natural product found in Cryptocarya concinna, Cinnamomum philippinense, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C18H21NO3

分子量

299.4 g/mol

IUPAC 名称

4-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenol

InChI

InChI=1S/C18H21NO3/c1-21-17-10-13-7-8-19-16(15(13)11-18(17)22-2)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,19-20H,7-9H2,1-2H3/t16-/m0/s1

InChI 键

NKBBUUNAVOMVER-INIZCTEOSA-N

手性 SMILES

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)OC

规范 SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)OC

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Norarmepavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norarmepavine (B585789), a benzylisoquinoline alkaloid isolated from Nelumbo nucifera (the sacred lotus), has emerged as a molecule of interest due to its pharmacological activity. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a primary focus on its interaction with dopamine (B1211576) receptors. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows. While the primary activity of this compound appears to be centered on the dopaminergic system, this guide also explores potential interactions with other receptor systems and signaling cascades, providing a thorough resource for researchers in pharmacology and drug development.

Introduction

This compound is a naturally occurring benzylisoquinoline alkaloid found in various plant species, most notably the sacred lotus (B1177795) (Nelumbo nucifera). Alkaloids from this plant have been investigated for a range of bioactivities. Recent studies have identified this compound as a modulator of key neurotransmitter systems, highlighting its potential for further investigation as a pharmacological tool or a lead compound in drug discovery. This guide aims to consolidate the existing knowledge on its mechanism of action at the molecular level.

Primary Mechanism of Action: Dopamine Receptor Antagonism

The principal mechanism of action of this compound identified to date is its antagonist activity at dopamine D1 and D2 receptors.

Quantitative Data: Receptor Binding and Functional Activity

Studies have quantified the inhibitory potency of this compound at human dopamine D1 and D2 receptors. The data indicates a preferential antagonism for the D2 receptor subtype.

CompoundReceptorAssay TypeMeasured Value (IC₅₀)Selectivity (D1/D2)
This compoundDopamine D1FLIPR AssayMid- to low-micromolar range~10-fold for D2
This compoundDopamine D2FLIPR AssayMid- to low-micromolar range

Table 1: Quantitative analysis of this compound's antagonist activity at dopamine D1 and D2 receptors.

Signaling Pathways

As a dopamine D2 receptor antagonist, this compound is predicted to modulate several downstream signaling pathways. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

Antagonism of the D2 receptor by this compound blocks the inhibitory effect of dopamine on adenylyl cyclase. This leads to a disinhibition of the enzyme, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

G_alpha_i_o_cAMP_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes G_alpha_i_o Gαi/o D2R->G_alpha_i_o Activates Dopamine Dopamine Dopamine->D2R Activates AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates

This compound's effect on the Gαi/o-cAMP pathway.

Dopamine D2 receptor activation also leads to the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor desensitization. As an antagonist, this compound would be expected to block dopamine-induced β-arrestin recruitment to the D2 receptor.

Beta_Arrestin_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes GRK GRK D2R->GRK Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits Dopamine Dopamine Dopamine->D2R Activates GRK->D2R Phosphorylates Downstream_Signaling Downstream Signaling (e.g., MAPK, Akt) Beta_Arrestin->Downstream_Signaling Initiates Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Mediates

This compound's blockade of the β-arrestin pathway.

Potential Secondary Mechanisms of Action

While the primary mechanism of this compound is established as dopamine receptor antagonism, its structural similarity to other bioactive alkaloids suggests potential interactions with other signaling pathways.

Serotonin (B10506) and Adrenergic Receptor Systems

Currently, there is a lack of direct experimental evidence and quantitative data detailing the binding affinities or functional activities of this compound at serotonin (5-HT) and adrenergic receptors. Given the structural similarities of biogenic amine receptors, cross-reactivity is a possibility that warrants future investigation.

PI3K/Akt Signaling Pathway

Several studies on the crude extracts and other isolated alkaloids from Nelumbo nucifera have demonstrated modulation of the PI3K/Akt signaling pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and metabolism. While a direct link between this compound and the PI3K/Akt pathway has not been definitively established, it is a plausible secondary mechanism of action that could contribute to the overall pharmacological profile of extracts containing this alkaloid.

PI3K_Akt_Pathway cluster_receptor Cell Surface Receptors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GPCR G Protein-Coupled Receptor (GPCR) GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits and Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Phosphorylates Cellular_Functions Cell Survival, Proliferation, Metabolism Downstream_Effectors->Cellular_Functions Regulates Nelumbo_Alkaloids Nelumbo nucifera Alkaloids (Potential modulation by this compound) Nelumbo_Alkaloids->PI3K May Modulate

Potential modulation of the PI3K/Akt pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of compounds like this compound.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

Radioligand_Binding_Assay Start Start Prepare_Membranes Prepare cell membranes expressing D2 receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Analyze data to determine IC₅₀ and Ki Quantify->Analyze End End Analyze->End

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the dopamine D2 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable D2 receptor radioligand (e.g., [³H]-spiperone), and a range of concentrations of this compound.

  • Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

FLIPR Calcium Mobilization Assay for D2 Receptor Antagonism

This functional assay measures the ability of an antagonist to block agonist-induced calcium mobilization in cells co-expressing the D2 receptor and a promiscuous G-protein (e.g., Gα16) that couples to the phospholipase C pathway.

Workflow:

FLIPR_Assay Start Start Plate_Cells Plate cells expressing D2 receptor and a promiscuous G-protein Start->Plate_Cells Load_Dye Load cells with a calcium-sensitive fluorescent dye Plate_Cells->Load_Dye Add_Antagonist Add varying concentrations of this compound Load_Dye->Add_Antagonist Add_Agonist Add a fixed concentration of a D2 agonist (e.g., dopamine) Add_Antagonist->Add_Agonist Measure_Fluorescence Measure changes in intracellular calcium using a FLIPR instrument Add_Agonist->Measure_Fluorescence Analyze Analyze data to determine IC₅₀ Measure_Fluorescence->Analyze End End Analyze->End

Workflow for a FLIPR calcium mobilization assay.

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing the human dopamine D2 receptor and a promiscuous G-protein in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a defined period.

  • Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., dopamine) to all wells to stimulate calcium release.

  • Fluorescence Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR) to monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the inhibition of the agonist-induced calcium response against the concentration of this compound to determine its IC₅₀ value.

Conclusion and Future Directions

This compound's primary mechanism of action is characterized by its antagonism of dopamine D1 and D2 receptors, with a notable preference for the D2 subtype. This activity implicates its role in modulating key signaling pathways, including the Gαi/o-cAMP and β-arrestin pathways. While its effects on other receptor systems like the serotonergic and adrenergic systems are yet to be fully elucidated, the potential for interaction exists and warrants further investigation. Similarly, the suggestive link to the PI3K/Akt pathway, based on studies of its plant origin, opens an interesting avenue for future research to determine if this compound directly modulates this critical cell survival pathway. A comprehensive understanding of this compound's full pharmacological profile will be crucial for its potential development as a therapeutic agent or a research tool.

References

Norarmepavine: A Comprehensive Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norarmepavine (B585789), a benzylisoquinoline alkaloid, has garnered interest within the scientific community due to its biosynthetic relationship with other pharmacologically significant alkaloids. This technical guide provides a detailed overview of the discovery, natural distribution, biosynthesis, and physicochemical properties of this compound. It includes a plausible experimental protocol for its isolation and purification from plant sources, alongside quantitative data and spectroscopic information essential for its identification and characterization. The guide also features visualizations of the biosynthetic pathway and a general experimental workflow to aid researchers in their understanding and further investigation of this compound.

Introduction

Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse class of plant secondary metabolites, with approximately 2,500 known structures. Many of these compounds, such as morphine, codeine, and berberine, possess potent pharmacological activities and have been utilized in medicine for centuries. This compound is a key intermediate in the biosynthesis of other BIAs, making it a molecule of significant interest for understanding the metabolic pathways that lead to the production of these valuable compounds. This guide aims to consolidate the current knowledge on this compound for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

Natural Sources of this compound

This compound has been isolated from various parts of the sacred lotus (B1177795) (Nelumbo nucifera), including the flower buds and stems.[1][2] It is also found within the Annonaceae family, in genera such as Annona and Cremastosperma, and has been identified in Ocotea spixiana of the Lauraceae family.[3]

Quantitative Data

The concentration of this compound can vary depending on the plant species, the specific organ, and the extraction method employed. The following table summarizes the quantitative data for this compound found in the flower buds of Nelumbo nucifera.

Plant SourcePlant PartExtraction MethodThis compound Content (mg/g of dry material)Reference
Nelumbo nuciferaFlower BudsMethanol (B129727) Reflux0.0616[1]

Table 1: Quantitative analysis of this compound in Nelumbo nucifera.

Physicochemical and Spectroscopic Data

The structural characterization of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₈H₂₁NO₃
Molecular Weight299.36 g/mol
PubChem CID6999736

Table 2: Physicochemical properties of this compound.[4]

Spectroscopic Data

A comprehensive set of experimental ¹H and ¹³C NMR data for this compound is not available in the searched results. However, the expected chemical shifts can be predicted based on its chemical structure and comparison with similar benzylisoquinoline alkaloids.

Mass Spectrometry (MS)

The mass spectrum of this compound exhibits a molecular ion peak [M+H]⁺ at m/z 300. The fragmentation pattern is characteristic of benzylisoquinoline alkaloids and can provide valuable structural information.

Fragment Ion (m/z)Description
300[M+H]⁺

Table 3: Key mass spectrometry data for this compound.

Experimental Protocols

The following is a detailed methodology for the isolation and purification of this compound from plant material, based on general protocols for benzylisoquinoline alkaloids.

Extraction
  • Plant Material Preparation: Air-dry the plant material (e.g., Nelumbo nucifera flower buds) at room temperature and then grind it into a fine powder.

  • Maceration: Macerate the powdered plant material in methanol (e.g., 1 kg of plant material in 5 L of methanol) at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: Filter the methanol extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.

Acid-Base Partitioning
  • Acidification: Dissolve the crude methanol extract in a 3% aqueous solution of tartaric acid.

  • Solvent Partitioning: Partition the acidic solution with a non-polar solvent such as ethyl acetate (B1210297) to remove neutral and weakly acidic compounds. Discard the organic phase.

  • Basification: Basify the aqueous layer to a pH of 9-10 with a 25% ammonium (B1175870) hydroxide (B78521) solution.

  • Extraction of Alkaloids: Extract the basified aqueous solution with chloroform (B151607) or dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with distilled water, dry over anhydrous sodium sulfate, and then evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification
  • Column Chromatography: Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.

  • Elution Gradient: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent).

  • Isolation of this compound: Combine the fractions containing this compound and further purify by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Biosynthesis of this compound

This compound is a benzylisoquinoline alkaloid synthesized from the amino acid L-tyrosine. The biosynthetic pathway involves a series of enzymatic reactions, with (S)-coclaurine being the direct precursor to this compound.

Biosynthetic Pathway from L-Tyrosine

The pathway begins with the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then condense to form (S)-norcoclaurine, the central precursor for most benzylisoquinoline alkaloids. (S)-norcoclaurine is then methylated to form (S)-coclaurine. In Nelumbo nucifera, the enzyme 7-O-methyltransferase (7OMT) catalyzes the methylation of the 7-hydroxyl group of (S)-coclaurine to yield this compound.

Norarmepavine_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->HPAA Multiple Steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6-O-methyltransferase (6OMT) This compound This compound Coclaurine->this compound 7-O-methyltransferase (7OMT)

Caption: Biosynthetic pathway of this compound from L-tyrosine.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and characterization of this compound from a plant source.

Norarmepavine_Isolation_Workflow PlantMaterial Plant Material (e.g., Nelumbo nucifera) Extraction Extraction with Methanol PlantMaterial->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract Partitioning Acid-Base Partitioning CrudeExtract->Partitioning CrudeAlkaloids Crude Alkaloid Fraction Partitioning->CrudeAlkaloids ColumnChromatography Silica Gel Column Chromatography CrudeAlkaloids->ColumnChromatography Fractions Fractions containing this compound ColumnChromatography->Fractions Purification Preparative TLC / HPLC Fractions->Purification Purethis compound Pure this compound Purification->Purethis compound Characterization Structural Characterization (NMR, MS) Purethis compound->Characterization

Caption: General workflow for the isolation of this compound.

Conclusion

This compound serves as an important intermediate in the intricate network of benzylisoquinoline alkaloid biosynthesis. This guide has provided a comprehensive overview of its natural sources, methods for its isolation and characterization, and its biosynthetic origins. The presented data and protocols are intended to be a valuable resource for researchers working on the discovery and development of novel therapeutic agents from natural sources. Further research is warranted to fully elucidate the pharmacological potential of this compound and to explore its presence in a wider range of plant species.

References

Stereochemistry in Focus: A Technical Guide to (S)- and (R)-Norarmepavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norarmepavine (B585789), a benzylisoquinoline alkaloid, serves as a crucial chiral intermediate in the biosynthesis of numerous pharmacologically significant compounds. Its stereochemistry, specifically the spatial arrangement at the C-1 position, gives rise to two enantiomers: (S)-norarmepavine and (R)-norarmepavine. This distinction is not merely academic; the three-dimensional structure of a molecule is a critical determinant of its biological activity. Enantiomers can exhibit profound differences in their affinity and efficacy at biological targets, leading to distinct pharmacological profiles. This technical guide provides an in-depth analysis of the stereochemical nuances of (S)- and (R)-norarmepavine, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key biological pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Stereoselective Synthesis of (S)- and (R)-Norarmepavine

The differential biological activities of the this compound enantiomers necessitate stereoselective synthetic routes to obtain enantiomerically pure compounds for pharmacological evaluation.

Key Synthetic Approaches:
  • Bischler-Napieralski Reaction followed by Chiral Resolution: A common approach involves the synthesis of racemic (±)-norarmepavine via the Bischler-Napieralski reaction. The resulting racemic mixture can then be resolved into its constituent enantiomers. One method utilizes (S)-(-)-1-phenylethylisocyanate to form diastereomeric ureas, which can be separated by crystallization. Subsequent alcoholysis of the separated diastereomers yields the optically pure (S)- and (R)-norarmepavine.[1]

  • Enantioselective Reduction: Another strategy employs an enantioselective reduction of an intermediate imine. This method can directly yield the desired enantiomer with a specific chiral reducing agent.

Comparative Biological Activity: A Focus on Adrenergic and Dopaminergic Systems

While direct comparative studies on the receptor binding affinities of (S)- and (R)-norarmepavine are not extensively available in the public domain, the pharmacological activities of related benzylisoquinoline alkaloids and the parent compound, norepinephrine (B1679862), provide a strong basis for inferring their likely targets and stereoselective interactions. The structural similarity of this compound to norepinephrine suggests a high probability of interaction with adrenergic receptors. Furthermore, studies on armepavine (B1667600), the N-methylated derivative of this compound, have demonstrated activity at dopamine (B1211576) receptors.

Adrenergic Receptor Interactions

Norepinephrine, the endogenous ligand for adrenergic receptors, exists as the (R)-enantiomer, which is significantly more potent than its (S)-counterpart. This inherent stereoselectivity of adrenergic receptors suggests that the (R)- and (S)-enantiomers of this compound will also exhibit differential affinities and functional activities.

Dopamine Receptor Interactions

Studies on related benzylisoquinoline alkaloids indicate that these compounds can act as antagonists at both D1 and D2 dopamine receptors. For instance, armepavine has shown a nearly 10-fold selectivity for the D2 receptor. Interestingly, a study on (S)-coclaurine and (R)-coclaurine, which are structurally similar to the this compound enantiomers, revealed that both isomers antagonized D1 and D2 receptors with equivalent potencies, suggesting that for this particular scaffold, the stereochemistry at C-1 may not dramatically influence dopamine receptor antagonism. However, this may not hold true for this compound itself, and direct testing is required.

Quantitative Data

Direct, head-to-head quantitative data comparing the biological activities of (S)- and (R)-norarmepavine is limited in publicly available literature. The following table summarizes the available data for racemic (±)-norarmepavine, which provides a baseline for its overall pharmacological effects.

CompoundBiological EffectSystemQuantitative Data
(±)-NorarmepavineDecrease in Mean Arterial PressureAnesthetized Rats (in vivo)45% decrease at 10 mg/kg i.v.[2]
(±)-NorarmepavineDecrease in Heart RateAnesthetized Rats (in vivo)21% decrease at 10 mg/kg i.v.[2]
(±)-NorarmepavineNegative Chronotropic EffectRat Isolated Atria~54% decrease in spontaneous frequency (10⁻⁵-10⁻³ M)[2]
(±)-NorarmepavineAortic Relaxation (KCl-induced contraction)Rat Aortic RingsRC₅₀ = 4.4 x 10⁻⁵ M[2]

Experimental Protocols

To facilitate further research into the stereoselective pharmacology of this compound enantiomers, this section outlines detailed methodologies for key experiments.

Stereoselective Synthesis of (S)- and (R)-Norarmepavine via Diastereomeric Urea (B33335) Formation

Objective: To resolve racemic (±)-norarmepavine into its individual (S) and (R) enantiomers.

Procedure:

  • Synthesis of (±)-Norarmepavine: Synthesize racemic this compound using a standard Bischler-Napieralski synthesis protocol.

  • Formation of Diastereomeric Ureas: React (±)-norarmepavine with (S)-(-)-1-phenylethylisocyanate. This reaction will produce two diastereomeric ureas.

  • Separation of Diastereomers: Separate the two diastereomers by fractional crystallization from ethanol (B145695) and 70% acetic acid. The difference in solubility between the two diastereomers allows for their isolation.

  • Alcoholysis: Treat each separated diastereomer with sodium butoxide in n-butanol. This step cleaves the urea linkage, yielding the corresponding optically pure (S)-norarmepavine and (R)-norarmepavine.

  • Purity Analysis: Confirm the optical purity of the resulting enantiomers using High-Performance Liquid Chromatography (HPLC) analysis of the ureas prepared from the resolved alkaloids with (S)-(-)-1-phenylethylisocyanate.[1]

Radioligand Binding Assay for Adrenergic and Dopamine Receptors

Objective: To determine the binding affinities (Ki) of (S)- and (R)-norarmepavine for various adrenergic and dopamine receptor subtypes.

General Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human adrenergic (e.g., α₁, α₂, β₁, β₂) or dopamine (e.g., D₁, D₂, D₃) receptor subtypes of interest.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and other necessary ions).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁ receptors, [³H]-Yohimbine for α₂ receptors, [³H]-Dihydroalprenolol for β receptors, [³H]-SCH23390 for D₁ receptors, [³H]-Spiperone for D₂ receptors).

    • Add increasing concentrations of the unlabeled competitor ligands, (S)-norarmepavine or (R)-norarmepavine.

    • Add the membrane preparation to initiate the binding reaction.

    • Define non-specific binding using a high concentration of a known potent unlabeled ligand for the respective receptor.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression analysis to determine the IC₅₀ values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Functional Assays

Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of (S)- and (R)-norarmepavine at adrenergic and dopamine receptors.

  • Cell Culture: Culture cells stably expressing the receptor of interest (e.g., β-adrenergic receptors for Gs, D₂ dopamine receptors for Gi).

  • Assay Medium: Use a suitable assay medium, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Agonist Mode:

    • Treat the cells with increasing concentrations of (S)- or (R)-norarmepavine.

    • Incubate for a defined period.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of (S)- or (R)-norarmepavine.

    • Stimulate the cells with a fixed concentration of a known agonist for the receptor.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the concentration-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

  • Cell Culture and Dye Loading: Culture cells expressing the Gq-coupled receptor of interest (e.g., α₁-adrenergic receptors) and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Compound Addition and Measurement:

    • Agonist Mode: Add increasing concentrations of (S)- or (R)-norarmepavine and immediately measure the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compounds before adding a known agonist and measuring the fluorescence change.

  • Data Analysis: Analyze the fluorescence data to determine the concentration-dependent increase in intracellular calcium. Calculate EC₅₀ or IC₅₀ values from the concentration-response curves.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

G cluster_synthesis Stereoselective Synthesis Workflow Racemic this compound Racemic this compound Diastereomeric Ureas Diastereomeric Ureas Racemic this compound->Diastereomeric Ureas Reaction with Chiral Resolving Agent\n((S)-(-)-1-phenylethylisocyanate) Chiral Resolving Agent ((S)-(-)-1-phenylethylisocyanate) Chiral Resolving Agent\n((S)-(-)-1-phenylethylisocyanate)->Diastereomeric Ureas Separation Separation Diastereomeric Ureas->Separation Fractional Crystallization Diastereomer 1 Diastereomer 1 Separation->Diastereomer 1 Diastereomer 2 Diastereomer 2 Separation->Diastereomer 2 Alcoholysis 1 Alcoholysis 1 Diastereomer 1->Alcoholysis 1 Alcoholysis 2 Alcoholysis 2 Diastereomer 2->Alcoholysis 2 (S)-Norarmepavine (S)-Norarmepavine Alcoholysis 1->(S)-Norarmepavine (R)-Norarmepavine (R)-Norarmepavine Alcoholysis 2->(R)-Norarmepavine

Caption: Workflow for the stereoselective synthesis of this compound enantiomers.

G cluster_binding_assay Radioligand Displacement Assay Workflow Radioligand Radioligand Incubation Incubation Radioligand->Incubation Receptor Preparation Receptor Preparation Receptor Preparation->Incubation Test Compound\n((S)- or (R)-Norarmepavine) Test Compound ((S)- or (R)-Norarmepavine) Test Compound\n((S)- or (R)-Norarmepavine)->Incubation Filtration Filtration Incubation->Filtration Separation of bound/unbound Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measurement of bound radioligand Data Analysis Data Analysis Scintillation Counting->Data Analysis Determination of IC50 and Ki

Caption: Experimental workflow for radioligand binding assays.

G cluster_pathway Hypothesized Adrenergic and Dopaminergic Signaling cluster_adrenergic Adrenergic Receptor cluster_dopaminergic Dopamine Receptor This compound Enantiomer This compound Enantiomer β-Adrenergic Receptor β-Adrenergic Receptor This compound Enantiomer->β-Adrenergic Receptor α1-Adrenergic Receptor α1-Adrenergic Receptor This compound Enantiomer->α1-Adrenergic Receptor α2-Adrenergic Receptor α2-Adrenergic Receptor This compound Enantiomer->α2-Adrenergic Receptor Gs Gs β-Adrenergic Receptor->Gs activates Gq Gq α1-Adrenergic Receptor->Gq activates Gi Gi α2-Adrenergic Receptor->Gi activates Adenylyl Cyclase (AC) Adenylyl Cyclase (AC) Gs->Adenylyl Cyclase (AC) stimulates Phospholipase C (PLC) Phospholipase C (PLC) Gq->Phospholipase C (PLC) activates Gi->Adenylyl Cyclase (AC) inhibits cAMP cAMP Adenylyl Cyclase (AC)->cAMP produces IP3 & DAG IP3 & DAG Phospholipase C (PLC)->IP3 & DAG produces PKA PKA cAMP->PKA activates Ca2+ release Ca2+ release IP3 & DAG->Ca2+ release induces This compound Enantiomer_D This compound Enantiomer D2 Receptor D2 Receptor This compound Enantiomer_D->D2 Receptor antagonizes Gi_D Gi D2 Receptor->Gi_D activates AC_D Adenylyl Cyclase (AC) Gi_D->AC_D inhibits cAMP_D cAMP AC_D->cAMP_D production decreased

Caption: Potential signaling pathways modulated by this compound enantiomers.

Conclusion and Future Directions

The stereochemistry of this compound is a critical factor that likely dictates its pharmacological profile. While current data on racemic (±)-norarmepavine provides a foundational understanding of its cardiovascular effects, a significant knowledge gap exists regarding the specific activities of the (S) and (R) enantiomers. Based on the pharmacology of related compounds, it is highly probable that (S)- and (R)-norarmepavine exhibit stereoselective interactions with adrenergic and dopamine receptors.

Future research should prioritize the direct comparative evaluation of these enantiomers through comprehensive in vitro and in vivo studies. Specifically, determining the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) at a panel of adrenergic and dopamine receptor subtypes is essential. Elucidating the downstream signaling consequences of receptor interaction, such as the modulation of cAMP and intracellular calcium levels, will provide a more complete picture of their mechanism of action. This detailed characterization is imperative for unlocking the full therapeutic potential of this compound-based compounds and for guiding the rational design of novel, stereochemically defined drug candidates. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for these future investigations.

References

The Multifaceted Biological Activities of Benzylisoquinoline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzylisoquinoline alkaloids (BIAs) are a large and structurally diverse class of plant secondary metabolites that have been a cornerstone of traditional medicine for centuries. Modern scientific investigation continues to unveil their significant pharmacological properties, positioning them as promising candidates for novel drug development. This in-depth technical guide provides a comprehensive overview of the core biological activities of prominent BIAs, with a focus on their anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. This guide is intended to be a valuable resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and development in this field.

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzylisoquinoline alkaloids. These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The cytotoxic effects of several key BIAs against a range of cancer cell lines are summarized below.

Comparative Anticancer Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table presents a comparative summary of the IC50 values for prominent benzylisoquinoline alkaloids against various human cancer cell lines.

AlkaloidCancer Cell LineCancer TypeIC50 (µM)
Berberine SW620Colorectal Carcinoma54.41[1]
LoVoColorectal Carcinoma78.66[1]
Caco-2Colorectal Carcinoma~30.1 (19.89 µg/mL)[1]
HEP-G2Hepatocellular Carcinoma~85.8 (56.86 µg/mL)[2]
L5178Y-RMurine Lymphoma< 7.5 (< 5.0 µg/mL)[2]
Sanguinarine MG-63Human Osteosarcoma~1.0
SaOS-2Human Osteosarcoma~1.0
Noscapine MCF-7Breast Cancer10.37 (mM)
MDA-MB-231Breast Cancer10.08 (mM)
Papaverine MCF-7Breast Cancer~2.7 (1.80 µg/ml)
MDA-MB-231Breast Cancer~72.8 (48.22 µg/ml)
Key Signaling Pathways in Anticancer Activity

Benzylisoquinoline alkaloids modulate a variety of signaling pathways to induce cancer cell death and inhibit tumor growth. Key mechanisms include the induction of apoptosis through both intrinsic and extrinsic pathways, and the disruption of microtubule dynamics, leading to cell cycle arrest.

Berberine has been shown to induce apoptosis in cancer cells through multiple signaling cascades. One of the key mechanisms involves the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. It can also trigger apoptosis through the modulation of the PI3K/Akt and MAPK signaling pathways.

berberine_apoptosis Berberine Berberine DNA_Damage DNA Damage Berberine->DNA_Damage Other_Cascades Other Cascades Berberine->Other_Cascades p53 p53 DNA_Damage->p53 G1_Arrest G1 Arrest p53->G1_Arrest Apoptosis Apoptosis p53->Apoptosis Other_Cascades->Apoptosis G2M_Arrest G2/M Arrest Other_Cascades->G2M_Arrest sanguinarine_apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Sanguinarine Sanguinarine Death_Receptors Death Receptors Sanguinarine->Death_Receptors Mitochondria Mitochondria Sanguinarine->Mitochondria Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis noscapine_mechanism Noscapine Noscapine Tubulin Tubulin Noscapine->Tubulin Binds to Microtubule_Dynamics Altered Microtubule Dynamics Tubulin->Microtubule_Dynamics Mitotic_Arrest G2/M Arrest Microtubule_Dynamics->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis mtt_workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add benzylisoquinoline alkaloid Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End mic_workflow Start Start Prepare_Alkaloid_Dilutions Prepare serial dilutions of alkaloid in broth Start->Prepare_Alkaloid_Dilutions Inoculate_Plate Inoculate 96-well plate with dilutions and inoculum Prepare_Alkaloid_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare standardized microbial inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate plate at 37°C for 18-24h Inoculate_Plate->Incubate_Plate Observe_Growth Visually inspect for microbial growth Incubate_Plate->Observe_Growth Determine_MIC Determine the lowest concentration with no visible growth Observe_Growth->Determine_MIC End End Determine_MIC->End papaverine_anti_inflammatory Papaverine Papaverine PDE10 Phosphodiesterase 10 (PDE10) Papaverine->PDE10 Inhibits cAMP ↑ cAMP PDE10->cAMP Normally degrades PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB ↑ CREB Phosphorylation PKA->CREB Anti_inflammatory_Effects Anti-inflammatory Effects CREB->Anti_inflammatory_Effects papaverine_vasodilation Papaverine Papaverine PDE_Inhibition Phosphodiesterase Inhibition Papaverine->PDE_Inhibition cAMP_cGMP ↑ cAMP & cGMP PDE_Inhibition->cAMP_cGMP Protein_Kinase_Activation Protein Kinase Activation cAMP_cGMP->Protein_Kinase_Activation Ca_Decrease ↓ Intracellular Ca²⁺ Protein_Kinase_Activation->Ca_Decrease Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_Decrease->Smooth_Muscle_Relaxation

References

L-(-)-N-Norarmepavine: A Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

L-(-)-N-Norarmepavine, a member of the tetrahydrobenzylisoquinoline class of alkaloids, is found in various plant species, notably in the family Nelumbonaceae, such as the sacred lotus (B1177795) (Nelumbo nucifera). Its structure is characterized by a tetrahydroisoquinoline core linked to a 4-hydroxybenzyl group at the C1 position. The absolute stereochemistry at this chiral center is (S). The structural determination of L-(-)-N-Norarmepavine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and to a lesser extent, Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of L-(-)-N-Norarmepavine is presented in Table 1.

Table 1: Physicochemical Properties of L-(-)-N-Norarmepavine

PropertyValueReference
Molecular Formula C₁₈H₂₁NO₃[1][2]
Molecular Weight 299.36 g/mol [1][2]
Class Tetrahydrobenzylisoquinoline Alkaloid[3]
Appearance Typically a solid
Stereochemistry (S)-enantiomer

Structural Elucidation Workflow

The process of determining the structure of L-(-)-N-Norarmepavine follows a logical workflow, beginning with isolation and purification, followed by a suite of spectroscopic analyses to piece together its molecular architecture.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Isolation from Natural Source (e.g., Nelumbo nucifera) Isolation from Natural Source (e.g., Nelumbo nucifera) Chromatographic Purification (e.g., HPLC) Chromatographic Purification (e.g., HPLC) Isolation from Natural Source (e.g., Nelumbo nucifera)->Chromatographic Purification (e.g., HPLC) Purified L-(-)-N-Norarmepavine Purified L-(-)-N-Norarmepavine Chromatographic Purification (e.g., HPLC)->Purified L-(-)-N-Norarmepavine Mass Spectrometry (MS) Mass Spectrometry (MS) Purified L-(-)-N-Norarmepavine->Mass Spectrometry (MS) NMR Spectroscopy NMR Spectroscopy Purified L-(-)-N-Norarmepavine->NMR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy Purified L-(-)-N-Norarmepavine->UV-Vis Spectroscopy IR Spectroscopy IR Spectroscopy Purified L-(-)-N-Norarmepavine->IR Spectroscopy Molecular Formula & Fragmentation Molecular Formula & Fragmentation Mass Spectrometry (MS)->Molecular Formula & Fragmentation Connectivity & Stereochemistry Connectivity & Stereochemistry NMR Spectroscopy->Connectivity & Stereochemistry Chromophore System Chromophore System UV-Vis Spectroscopy->Chromophore System Functional Groups Functional Groups IR Spectroscopy->Functional Groups Final Structure of L-(-)-N-Norarmepavine Final Structure of L-(-)-N-Norarmepavine Molecular Formula & Fragmentation->Final Structure of L-(-)-N-Norarmepavine Connectivity & Stereochemistry->Final Structure of L-(-)-N-Norarmepavine Chromophore System->Final Structure of L-(-)-N-Norarmepavine Functional Groups->Final Structure of L-(-)-N-Norarmepavine

Caption: Workflow for the structural elucidation of L-(-)-N-Norarmepavine.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of L-(-)-N-Norarmepavine, providing information on the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. Expected signals and their multiplicities are detailed in Table 2.

Table 2: Expected ¹H NMR Data for L-(-)-N-Norarmepavine (Note: Specific chemical shifts and coupling constants are not fully available in the public domain and are presented here as a template based on related structures.)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1
H-3α
H-3β
H-4α
H-4β
H-5s
H-8s
H-2'd
H-6'd
H-3'd
H-5'd
6-OCH₃s
7-OCH₃s
4'-OHs
NHs

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The expected chemical shifts are presented in Table 3.

Table 3: Expected ¹³C NMR Data for L-(-)-N-Norarmepavine (Note: Specific chemical shifts are not fully available in the public domain and are presented here as a template based on related structures.)

Carbon AssignmentChemical Shift (δ, ppm)
C-1
C-3
C-4
C-4a
C-5
C-6
C-7
C-8
C-8a
C-1'
C-2'
C-6'
C-3'
C-5'
C-4'
6-OCH₃
7-OCH₃
C-α
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of L-(-)-N-Norarmepavine, which aids in confirming the molecular formula and identifying structural motifs.

Table 4: Expected Mass Spectrometry Data for L-(-)-N-Norarmepavine (Note: Specific fragmentation data is not fully available and is presented here as a template based on common fragmentation pathways of benzylisoquinoline alkaloids.)

Ionm/z (calculated)m/z (observed)Description
[M+H]⁺ 300.1543Protonated molecular ion
[M-C₇H₇O]⁺ 192.1025Loss of the 4-hydroxybenzyl moiety
[C₇H₇O]⁺ 107.04974-hydroxybenzyl cation (benzylic cleavage)

The primary fragmentation pathway for benzylisoquinoline alkaloids involves the cleavage of the benzylic Cα-C1 bond, leading to the formation of a stable isoquinolinium ion and a benzyl (B1604629) radical or cation.

G L-(-)-N-Norarmepavine [M+H]⁺ (m/z 300) L-(-)-N-Norarmepavine [M+H]⁺ (m/z 300) Isoquinolinium Fragment (m/z 192) Isoquinolinium Fragment (m/z 192) L-(-)-N-Norarmepavine [M+H]⁺ (m/z 300)->Isoquinolinium Fragment (m/z 192) Benzylic Cleavage 4-Hydroxybenzyl Cation (m/z 107) 4-Hydroxybenzyl Cation (m/z 107) L-(-)-N-Norarmepavine [M+H]⁺ (m/z 300)->4-Hydroxybenzyl Cation (m/z 107)

Caption: Key fragmentation pathway of L-(-)-N-Norarmepavine in MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of L-(-)-N-Norarmepavine is expected to show absorption maxima characteristic of the substituted benzene (B151609) rings within its structure.

Table 5: Expected UV-Vis Absorption Data for L-(-)-N-Norarmepavine (Note: Specific absorption maxima are not available and are presented as a template.)

Solventλ_max (nm)
Methanol (B129727)~280-290
~220-230
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 6: Expected IR Absorption Data for L-(-)-N-Norarmepavine (Note: Specific absorption frequencies are not available and are presented as a template.)

Wavenumber (cm⁻¹)Assignment
~3400-3200O-H stretch (phenol)
~3300-3100N-H stretch (amine)
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1600, ~1500C=C stretch (aromatic)
~1250-1000C-O stretch (ether)

Experimental Protocols

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

  • Sample Preparation: The purified alkaloid is dissolved in a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD), with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: Standard 1D ¹H and ¹³C NMR spectra are acquired. For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

Mass Spectrometry
  • Instrumentation: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is the preferred method.

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is performed on the parent ion to induce fragmentation and obtain structural information.

UV-Vis Spectroscopy
  • Instrumentation: A standard double-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) is prepared.

  • Data Acquisition: The absorbance is scanned over the UV-Vis range (typically 200-800 nm).

IR Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Extraction of Norarmepavine from Lotus (Nelumbo nucifera) Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelumbo nucifera, the sacred lotus (B1177795), is a plant rich in bioactive benzylisoquinoline alkaloids, which are noted for a range of therapeutic properties, including anti-inflammatory, anti-obesity, and neuroprotective effects. Norarmepavine (B585789) is one of the key benzylisoquinoline alkaloids present in lotus leaves.[1][2] The total alkaloid content in lotus leaves can vary, with studies reporting ranges from 0.72% to 1.41% of the dry weight.[2] This document provides detailed protocols for the extraction and purification of this compound from lotus leaves, supported by quantitative data and workflow visualizations to guide researchers in obtaining this compound for further investigation and drug development.

Data Presentation

The efficiency of alkaloid extraction is highly dependent on the methodology and parameters employed. The following tables summarize quantitative data from various extraction techniques to facilitate comparison.

Table 1: Comparison of Extraction Methods for Alkaloids from Nelumbo nucifera

Extraction MethodSolvent SystemTemperature (°C)TimePowerObservationsReference
Reflux ExtractionMethanolReflux120 min (x2)N/AHighest Benzylisoquinoline Alkaloid (BIA) recovery from lotus flowers.[3][4]
Sonication50% MethanolN/A30 min (x2)N/ALower BIA recovery compared to reflux.[3][4]
Ultrasound-Assisted Extraction (UAE)70% Ethanol (B145695) w/ 0.15% HCl5030 min400 W (40 kHz)An efficient method to enhance extraction.[5]
Microwave-Assisted Extraction (MAE)70% Ethanol w/ 0.15% HCl5020 min700 W (2000 MHz)A rapid extraction technique.[5]
Enzyme-Assisted ExtractionpH 4.5 Citric Acid Buffer w/ 0.15% Cellulase, then 0.5% HCl50 (Enzymolysis)2 hours (Enzymolysis), 24 hours (Extraction)N/ABreaks down cell walls to facilitate alkaloid release.[5]
Supercritical Fluid Extraction (SFE)Methanol w/ 10% Diethylamine & 1% Water702 hoursN/AAchieved a nuciferine (B1677029) yield of 325.54 µg/g at 30 MPa.[3]

Table 2: Quantitative Analysis of Selected Alkaloids in Nelumbo nucifera

AlkaloidPlant PartConcentration (mg/g dry material)Analytical MethodReference
This compound FlowerNot specified, but identified as a principal alkaloid.LC-MS[1]
N-methylcoclaurineFlower2.88 - 5.73LC-MS[1]
NuciferineLeaf0.34% - 0.63%Non-aqueous Capillary Electrophoresis (NACE)[2]
ArmepavineLeaf0.13% - 0.20%NACE[2]
IsoliensinineLeaf0.06% - 0.19%NACE[2]

Experimental Protocols

I. Sample Preparation
  • Harvesting and Drying: Collect fresh, healthy lotus leaves. Air-dry them in a shaded, well-ventilated area or use an oven at a low temperature (40-50°C) until a constant weight is achieved. High temperatures should be avoided to prevent the degradation of thermolabile alkaloids.

  • Grinding: Mill the dried leaves into a fine powder (approximately 20-40 mesh) to increase the surface area for efficient solvent penetration.[5]

II. Extraction Protocols

This is a conventional and effective method for alkaloid extraction.

  • Maceration: Weigh 100 g of powdered lotus leaves and place them in a round-bottom flask.

  • Solvent Addition: Add 1 L of 80% ethanol containing 0.15% hydrochloric acid. The acidic condition converts the alkaloids into their salt form, enhancing their solubility in the alcoholic solvent.

  • Reflux: Heat the mixture to reflux for 2 hours with continuous stirring.

  • Filtration: Allow the mixture to cool and then filter it through Whatman No. 1 filter paper. Collect the filtrate.

  • Repeated Extraction: Repeat the reflux and filtration steps two more times with fresh solvent to ensure exhaustive extraction.

  • Pooling and Concentration: Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

This method uses ultrasonic waves to accelerate extraction.[5][6]

  • Preparation: Place 50 g of powdered lotus leaves into an extraction vessel.

  • Solvent Addition: Add 500 mL of 70% ethanol containing 0.15% hydrochloric acid.[5]

  • Ultrasonication: Submerge the vessel in an ultrasonic bath operating at a frequency of 40 kHz and a power of 400 W.[5] Maintain the temperature at 50°C for 30 minutes.[5]

  • Filtration: Filter the extract to separate the plant residue.

  • Repeated Extraction: Repeat the process twice more with fresh solvent.

  • Concentration: Combine the filtrates and concentrate them using a rotary evaporator.

III. Purification Protocol: Acid-Base Partitioning and Chromatography

This protocol outlines the purification of this compound from the crude extract.

  • Acid-Base Partitioning: a. Dissolve the crude extract in 3% aqueous tartaric acid.[1] b. Wash the acidic solution with ethyl acetate (B1210297) to remove neutral and weakly acidic impurities. Discard the ethyl acetate layer. c. Adjust the pH of the aqueous solution to 9-10 with a saturated sodium carbonate solution or ammonia (B1221849) water.[1][3] This will precipitate the alkaloids in their free base form. d. Extract the alkaline solution three times with chloroform (B151607) or dichloromethane.[1] e. Combine the organic layers and wash with distilled water to remove residual base. f. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it in vacuo to yield the crude alkaloid fraction.

  • Column Chromatography: a. Prepare a silica (B1680970) gel column using a suitable solvent system, such as a gradient of chloroform-methanol. b. Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a step-wise or linear gradient of increasing polarity (e.g., from 100% chloroform to chloroform-methanol mixtures). d. Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualizing agent (e.g., Dragendorff's reagent for alkaloids). e. Pool the fractions containing the compound with the same Rf value as a this compound standard. f. Concentrate the pooled fractions to obtain purified this compound.

  • Further Purification (Optional): a. For higher purity, the isolated this compound can be further purified using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[3][7]

Visualizations

Extraction_Workflow Figure 1. General Workflow for this compound Extraction A 1. Sample Preparation (Dried, Powdered Lotus Leaves) B 2. Solvent Extraction (e.g., Acidified Ethanol Reflux or UAE) A->B C 3. Filtration & Concentration (Crude Extract) B->C D 4. Acid-Base Liquid-Liquid Partitioning C->D E 5. Purification (Crude Alkaloid Fraction) D->E F 6. Column Chromatography (e.g., Silica Gel) E->F G 7. Fraction Collection & TLC Analysis F->G H 8. Pooling & Concentration G->H I Purified this compound H->I

Figure 1. General Workflow for this compound Extraction

Purification_Logic Figure 2. Logic of Acid-Base Purification cluster_0 Aqueous Acidic Phase (pH 2-3) cluster_1 Aqueous Basic Phase (pH 9-10) Alkaloid_Salt Alkaloid Salts (Soluble) This compound-H+ Adjust_pH Adjust pH to Basic Alkaloid_Salt->Adjust_pH Impurities_A Neutral/Weakly Acidic Impurities (Insoluble, removed with organic solvent) Alkaloid_Base Alkaloid Free Base (Insoluble) Precipitates or is extracted Organic_Extraction Extract with Organic Solvent Alkaloid_Base->Organic_Extraction Impurities_B Polar Impurities (Soluble) Crude_Extract Crude Extract in Acidic Solution Crude_Extract->Alkaloid_Salt Crude_Extract->Impurities_A Adjust_pH->Alkaloid_Base Adjust_pH->Impurities_B Crude_Alkaloids Crude Alkaloid Fraction Organic_Extraction->Crude_Alkaloids

Figure 2. Logic of Acid-Base Purification

Norarmepavine_Signaling Figure 3. Postulated Signaling Pathway for this compound This compound This compound Calcium_Channel L-type Calcium Channels This compound->Calcium_Channel Inhibits Calcium_Influx Ca2+ Influx Calcium_Channel->Calcium_Influx Mediates Contraction Smooth Muscle Contraction Calcium_Influx->Contraction Heart_Rate Sinoatrial Node Depolarization Calcium_Influx->Heart_Rate Vasodilation Vasodilation (Hypotensive Effect) Contraction->Vasodilation Leads to reduction Bradycardia Decreased Heart Rate (Bradycardic Effect) Heart_Rate->Bradycardia Leads to reduction

References

Application Notes and Protocols for Norarmepavine Administration in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norarmepavine is a benzylisoquinoline alkaloid that has demonstrated notable cardiovascular effects in preclinical studies involving rat models. These application notes provide a comprehensive overview of the administration of this compound to rats, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacological properties of this compound.

Data Presentation

Table 1: In Vivo Cardiovascular Effects of this compound in Rats
ParameterDosageRoute of AdministrationAnimal ModelObserved EffectCitation
Mean Arterial Pressure (MAP)10 mg/kgIntravenous (i.v.)Normotensive anesthetized rats↓ 45% (approx. 48 mmHg decrease)[1]
Heart Rate (HR)10 mg/kgIntravenous (i.v.)Normotensive anesthetized rats↓ 21% (approx. 90 beats/min decrease)[1]
Table 2: In Vitro Effects of this compound on Rat Cardiac Tissue
ParameterConcentrationTissue PreparationObserved EffectCitation
Spontaneous Frequency10⁻⁵ - 10⁻³ MIsolated rat atria↓ ~54% (Negative chronotropic effect)[1]
Aortic Ring Contraction (induced by KCl)10⁻⁶ - 10⁻³ MIsolated rat aortic ringsConcentration-dependent relaxation[1]

Mechanism of Action

The primary mechanism of action for this compound's cardiovascular effects is suggested to be calcium antagonism. Studies have shown that this compound can relax potassium chloride-induced contractions in isolated rat aorta in a concentration-dependent manner, an effect characteristic of calcium channel blockers. It shifts the calcium-dependent contraction curves to the right, indicating a blockade of calcium entry into vascular smooth muscle cells.[1] This action leads to vasodilation and a subsequent decrease in blood pressure.

Signaling Pathway

The vasodilatory effects of this compound are mediated through the blockade of voltage-gated calcium channels on vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, this compound prevents the activation of calcium-dependent signaling cascades that lead to muscle contraction.

This compound This compound Ca_Channel Voltage-Gated Calcium Channel This compound->Ca_Channel Ca_Influx Ca²⁺ Influx Contraction Vascular Smooth Muscle Contraction Ca_Influx->Contraction Vasodilation Vasodilation Contraction->Vasodilation

Caption: Proposed mechanism of this compound-induced vasodilation.

Experimental Protocols

Protocol 1: Evaluation of In Vivo Cardiovascular Effects in Anesthetized Rats

This protocol is based on methodologies described for assessing the effects of this compound on blood pressure and heart rate in vivo.[1]

1. Animal Model:

  • Species: Male Wistar rats (or other appropriate strain).

  • Weight: 250-300 g.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Anesthesia and Surgical Preparation:

  • Anesthetize the rat with an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).

  • Cannulate the trachea to ensure a patent airway.

  • Insert a cannula into the femoral artery for direct measurement of arterial blood pressure. Connect the cannula to a pressure transducer coupled to a polygraph.

  • Insert a cannula into the femoral vein for intravenous administration of this compound.

  • Monitor heart rate using subcutaneous electrodes connected to an electrocardiogram (ECG) or derived from the arterial pressure waveform.

  • Allow the animal to stabilize for at least 20 minutes after surgery before drug administration.

3. Drug Preparation and Administration:

  • Vehicle: Prepare a suitable vehicle for this compound (e.g., saline).

  • This compound Solution: Dissolve this compound in the vehicle to achieve the desired concentration for a 10 mg/kg dose.

  • Administration: Administer the this compound solution as an intravenous bolus injection.

4. Data Acquisition and Analysis:

  • Record mean arterial pressure (MAP) and heart rate (HR) continuously before, during, and after drug administration.

  • Monitor the duration of the hypotensive effect.

  • Analyze the data to determine the percentage decrease in MAP and HR from baseline.

start Start animal_prep Animal Preparation (Anesthesia, Cannulation) start->animal_prep stabilization Stabilization Period (20 min) animal_prep->stabilization drug_admin This compound Administration (10 mg/kg, i.v.) stabilization->drug_admin data_acq Continuous Data Acquisition (MAP, HR) drug_admin->data_acq analysis Data Analysis (% change from baseline) data_acq->analysis end End analysis->end

Caption: Experimental workflow for in vivo cardiovascular assessment.

Protocol 2: Evaluation of Behavioral Effects (General Guideline)

While no specific studies on the behavioral effects of this compound have been identified, the following general protocols for assessing locomotor activity and anxiety-like behavior in rats can be adapted.

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats.

  • Weight: 200-250 g.

  • Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

2. Open Field Test (for Locomotor Activity):

  • Apparatus: A square arena (e.g., 100 x 100 cm) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Procedure:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test.

    • Place the rat in the center of the open field arena.

    • Record the animal's activity for a set duration (e.g., 5-10 minutes) using an automated video-tracking system.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the center versus the periphery.

    • Rearing frequency.

3. Elevated Plus Maze (for Anxiety-Like Behavior):

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Administer this compound or vehicle.

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for a set duration (e.g., 5 minutes).

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

Conclusion

The available data strongly indicate that this compound exerts significant cardiovascular effects in rats, primarily through a mechanism involving calcium channel blockade. The provided protocols offer a framework for further investigation into its in vivo and in vitro properties. Further research is warranted to elucidate the pharmacokinetic profile and to explore the potential neuropharmacological effects of this compound in rat models.

References

Application Notes and Protocols for In Vitro Assessment of Norarmepavine's Calcium Channel Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro evaluation of Norarmepavine, a benzylisoquinoline alkaloid, as a potential calcium channel antagonist. Due to the limited specific data on this compound's direct interaction with calcium channels, this document outlines generalized yet detailed protocols for two industry-standard assays: a primary high-throughput screen using a fluorescence-based calcium flux assay and a gold-standard validation using patch-clamp electrophysiology. The provided methodologies, data presentation templates, and workflow diagrams will enable researchers to systematically investigate the calcium channel modulating properties of this compound and other novel compounds.

Introduction to this compound and Calcium Channel Antagonism

This compound is a benzylisoquinoline alkaloid, a class of naturally occurring compounds with diverse biological activities.[1][2][3] While the pharmacological profile of this compound is not extensively characterized in the context of ion channel modulation, other alkaloids and flavonoids have been reported to affect cardiovascular function, sometimes through interaction with ion channels.[4][5][6][7]

Voltage-gated calcium channels (VGCCs) are critical mediators of calcium influx into cells, playing a pivotal role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[8][9] Consequently, they are important therapeutic targets for a range of cardiovascular and neurological disorders.[10][11][12] The L-type calcium channels (CaV1.x) are particularly significant in the cardiovascular system and are the primary targets of widely prescribed antihypertensive drugs like dihydropyridines, phenylalkylamines, and benzothiazepines.[10][13]

This document provides the necessary protocols to investigate whether this compound exhibits antagonistic activity against L-type calcium channels.

High-Throughput Screening: FLIPR-Based Calcium Flux Assay

A fluorescence-based calcium flux assay is an efficient method for initial high-throughput screening (HTS) to identify compounds that modulate intracellular calcium levels.[14][15][16][17][18][19] The Fluorometric Imaging Plate Reader (FLIPR) system is a widely used platform for this purpose.[15][16][19] This assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Signaling Pathway: L-Type Calcium Channel Activation

Depolarization Membrane Depolarization LTCC_inactive L-Type Ca²⁺ Channel (Inactive State) Depolarization->LTCC_inactive causes conformational change LTCC_active L-Type Ca²⁺ Channel (Active State) LTCC_inactive->LTCC_active activates Ca_influx Ca²⁺ Influx LTCC_active->Ca_influx Ca_intracellular ↑ Intracellular [Ca²⁺] Ca_influx->Ca_intracellular Cellular_response Cellular Responses (e.g., Contraction) Ca_intracellular->Cellular_response

Caption: L-Type Calcium Channel Activation Pathway.

Experimental Workflow: FLIPR Calcium Flux Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_plating 1. Plate HEK293 cells expressing CaV1.2 in 384-well plates incubation1 2. Incubate overnight (37°C, 5% CO₂) cell_plating->incubation1 dye_loading 3. Load cells with Calcium 6 dye (e.g., FLIPR Calcium 6 Kit) incubation1->dye_loading incubation2 4. Incubate for 2 hours (37°C, 5% CO₂) dye_loading->incubation2 compound_addition 5. Add this compound (or control) to wells incubation2->compound_addition incubation3 6. Incubate for 15-30 min compound_addition->incubation3 stimulation 7. Add depolarizing agent (e.g., KCl) incubation3->stimulation readout 8. Measure fluorescence on FLIPR instrument stimulation->readout data_analysis 9. Calculate % inhibition and determine IC₅₀ readout->data_analysis

Caption: Workflow for FLIPR-based Calcium Flux Assay.

Detailed Protocol: FLIPR Calcium Flux Assay

Materials:

  • HEK293 cell line stably expressing the human L-type calcium channel CaV1.2 (e.g., from ION Biosciences or other commercial vendors).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Black, clear-bottom 384-well microplates.

  • FLIPR Calcium 6 Assay Kit (Molecular Devices).[16][17][18]

  • This compound stock solution (in DMSO).

  • Positive control (e.g., Nifedipine).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Depolarizing agent: KCl stock solution.

  • FLIPR Tetra or similar instrument (Molecular Devices).

Procedure:

  • Cell Plating:

    • Culture HEK293-CaV1.2 cells to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Plate cells into black, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the FLIPR Calcium 6 dye loading buffer according to the manufacturer's instructions.[16]

    • Add 25 µL of the dye loading buffer to each well of the cell plate.

    • Incubate the plate for 2 hours at 37°C, 5% CO₂. After incubation, allow the plate to equilibrate to room temperature for 30 minutes before use. Do not wash the cells after dye loading.[16]

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions for the positive control (Nifedipine) and a vehicle control (DMSO in assay buffer).

    • Add the compound solutions to a separate compound plate.

  • FLIPR Assay:

    • Set up the FLIPR instrument to add the compounds from the compound plate to the cell plate, followed by the addition of the depolarizing agent (KCl).

    • A typical protocol involves a baseline fluorescence reading, followed by the addition of the test compound (this compound or control).

    • After a 15-30 minute incubation with the compound, a second addition of KCl (to a final concentration that elicits a robust calcium response, e.g., 90 mM) is performed to depolarize the cells and open the L-type calcium channels.

    • Fluorescence is monitored in real-time throughout the experiment.

  • Data Analysis:

    • The fluorescence signal is typically measured as the peak fluorescence intensity after KCl addition minus the baseline fluorescence.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Illustrative Calcium Flux Data
CompoundConcentration (µM)% Inhibition (Mean ± SD)
This compound 0.15.2 ± 1.8
125.6 ± 3.5
1078.9 ± 5.1
10095.3 ± 2.3
Nifedipine 0.018.1 ± 2.2
(Positive Control)0.145.7 ± 4.1
198.2 ± 1.9
Vehicle (DMSO) -0 ± 2.5

IC₅₀ Values:

  • This compound: [Illustrative Value, e.g., 5.8 µM]

  • Nifedipine: [Illustrative Value, e.g., 0.12 µM]

Gold-Standard Validation: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for characterizing the interaction of a compound with ion channels.[8][14] It provides direct measurement of the ion current flowing through the channels, allowing for detailed mechanistic studies and precise determination of potency.

Experimental Workflow: Patch-Clamp Electrophysiology

cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_prep 1. Prepare HEK293-CaV1.2 cells on coverslips seal 3. Form GΩ seal on a single cell cell_prep->seal pipette_prep 2. Fabricate patch pipettes (2-5 MΩ) pipette_prep->seal whole_cell 4. Establish whole-cell configuration seal->whole_cell baseline 5. Record baseline Ca²⁺ currents (voltage-clamp) whole_cell->baseline drug_app 6. Perfuse with this compound baseline->drug_app post_drug 7. Record Ca²⁺ currents in presence of drug drug_app->post_drug washout 8. Washout and record recovery post_drug->washout analysis 9. Measure current amplitude inhibition and determine IC₅₀ washout->analysis

Caption: Workflow for Patch-Clamp Electrophysiology Assay.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology

Materials:

  • HEK293-CaV1.2 cells grown on glass coverslips.

  • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).

  • Borosilicate glass capillaries for pipette pulling.

  • External Solution (in mM): 110 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH). Note: Barium (Ba²⁺) is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.

  • Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.4 Tris-GTP, 10 HEPES (pH 7.2 with CsOH). Note: Cesium (Cs⁺) is used to block potassium channels.

  • This compound and Nifedipine solutions prepared in the external solution.

Procedure:

  • Cell Preparation:

    • Place a coverslip with adherent HEK293-CaV1.2 cells into the recording chamber on the microscope stage.

    • Perfuse the chamber with the external solution.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Under visual guidance, approach a single, healthy cell with the patch pipette.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds).

    • Once a stable baseline current is established, perfuse the chamber with the external solution containing the desired concentration of this compound.

    • Record the current in the presence of the compound until a steady-state block is achieved.

    • Perform a washout by perfusing with the drug-free external solution to observe the reversibility of the block.

    • Repeat for a range of this compound concentrations.

  • Data Analysis:

    • Measure the peak current amplitude before, during, and after drug application.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percent inhibition against the log concentration and fit to a dose-response curve to determine the IC₅₀.

Data Presentation: Illustrative Patch-Clamp Data
CompoundConcentration (µM)% Current Inhibition (Mean ± SEM)
This compound 0.14.8 ± 1.5
122.1 ± 3.1
1075.3 ± 4.8
10092.6 ± 2.9
Nifedipine 0.016.5 ± 2.0
(Positive Control)0.148.2 ± 3.7
197.4 ± 1.6

IC₅₀ Values:

  • This compound: [Illustrative Value, e.g., 6.2 µM]

  • Nifedipine: [Illustrative Value, e.g., 0.11 µM]

Summary and Conclusion

The protocols detailed in these application notes provide a robust framework for the in vitro assessment of this compound's potential as a calcium channel antagonist. By employing a high-throughput fluorescence-based calcium flux assay for primary screening, followed by gold-standard patch-clamp electrophysiology for validation and mechanistic studies, researchers can effectively characterize the compound's activity. The illustrative data tables and workflow diagrams serve as a guide for experimental design and data interpretation. This systematic approach will be crucial in determining the pharmacological profile of this compound and its potential for further development as a modulator of calcium channel function.

References

Norarmepavine: Application Notes and Protocols for In Vivo Cardiovascular Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norarmepavine (B585789) is a benzylisoquinoline alkaloid that has demonstrated significant cardiovascular effects in preclinical studies. As a member of the isoquinoline (B145761) alkaloid family, which includes compounds like papaverine, this compound's primary mechanism of action is the blockade of L-type calcium channels. This action leads to vasodilation and negative chronotropic effects, making it a subject of interest for cardiovascular research and potential therapeutic development. These application notes provide a comprehensive overview of this compound's in vivo cardiovascular effects, recommended dosage ranges, and detailed protocols for its investigation in rodent models.

Data Presentation

The following tables summarize the quantitative data from in vivo and in vitro studies on this compound.

Table 1: In Vivo Effects of this compound in Anesthetized Rats

Dosage (Intravenous)Mean Arterial Pressure (MAP) ReductionHeart Rate (HR) ReductionDuration of Effect
5 mg/kg~21 mmHgMinimal change< 8 minutes
10 mg/kg~48 mmHg (~45%)[1]~90 beats/min (~21%)[1]< 8 minutes[1]

Table 2: In Vitro Effects of this compound

PreparationEffectConcentration RangeIC50 / RC50
Isolated Rat AtriaNegative Chronotropy10⁻⁵ M - 10⁻³ M[1]1.5 x 10⁻⁴ M[1]
KCl-induced Contraction in Rat AortaRelaxation10⁻⁶ M - 10⁻³ M4.4 x 10⁻⁵ M

Signaling Pathway

This compound exerts its cardiovascular effects primarily through the blockade of L-type calcium channels in vascular smooth muscle cells and cardiomyocytes. This inhibition reduces the influx of extracellular calcium, a critical step for muscle contraction and cardiac pacemaker activity.

Norarmepavine_Signaling_Pathway This compound This compound LTCC_Vascular L-type Ca²⁺ Channel (Vascular Smooth Muscle) This compound->LTCC_Vascular Inhibits LTCC_Cardiac L-type Ca²⁺ Channel (Cardiomyocyte) This compound->LTCC_Cardiac Inhibits Ca_Influx_Vascular ↓ Ca²⁺ Influx LTCC_Vascular->Ca_Influx_Vascular Ca_Influx_Cardiac ↓ Ca²⁺ Influx LTCC_Cardiac->Ca_Influx_Cardiac MLCK Myosin Light Chain Kinase (MLCK) Activity Ca_Influx_Vascular->MLCK Activates Contraction ↓ Smooth Muscle Contraction Ca_Influx_Vascular->Contraction SA_Node ↓ SA Node Depolarization Ca_Influx_Cardiac->SA_Node MLCK->Contraction Vasodilation Vasodilation & ↓ Blood Pressure Contraction->Vasodilation Heart_Rate ↓ Heart Rate SA_Node->Heart_Rate

This compound's mechanism of action.

Experimental Protocols

In Vivo Blood Pressure and Heart Rate Measurement in Anesthetized Rats

This protocol details the invasive measurement of arterial blood pressure and heart rate in anesthetized rats following intravenous administration of this compound.

Materials:

  • This compound

  • Sterile saline (0.9%)

  • Anesthetic (e.g., sodium pentobarbital, urethane)

  • Heparinized saline

  • Male Wistar rats (250-300g)

  • PE-50 polyethylene (B3416737) tubing

  • Pressure transducer

  • Data acquisition system (e.g., PowerLab)

  • Surgical instruments (scalpel, forceps, retractors)

  • Heating pad

Experimental Workflow:

Experimental_Workflow A Animal Preparation (Anesthesia & Temperature Control) B Surgical Cannulation (Carotid Artery & Jugular Vein) A->B C Stabilization & Baseline Recording (MAP & HR) B->C D This compound Administration (i.v.) C->D E Post-dosing Data Acquisition D->E F Data Analysis E->F

Workflow for in vivo cardiovascular assessment.

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration. For a 10 mg/kg dose in a 300g rat, prepare a solution that allows for a small injection volume (e.g., 0.1-0.3 mL).

  • Animal Preparation: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.). Maintain the body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline cervical incision to expose the trachea, right common carotid artery, and left jugular vein.

    • Cannulate the carotid artery with a PE-50 catheter filled with heparinized saline. Connect this catheter to a pressure transducer to record blood pressure.

    • Cannulate the jugular vein with another PE-50 catheter for intravenous drug administration.

  • Stabilization and Baseline Recording: Allow the animal to stabilize for at least 20 minutes after the surgical procedure. Record stable baseline mean arterial pressure (MAP) and heart rate (HR) for 10-15 minutes.

  • This compound Administration: Administer a bolus injection of the this compound solution through the jugular vein catheter. For control animals, administer an equivalent volume of saline.

  • Data Acquisition: Continuously record MAP and HR for at least 30 minutes post-injection to observe the onset, peak, and duration of the cardiovascular effects.

  • Data Analysis: Calculate the change in MAP and HR from the baseline at various time points after drug administration.

In Vitro Assessment of Vasorelaxant Activity in Isolated Rat Aorta

This protocol describes the evaluation of this compound's vasorelaxant effects on isolated rat aortic rings pre-contracted with potassium chloride (KCl).

Materials:

  • This compound

  • Krebs-Henseleit solution

  • Potassium chloride (KCl)

  • Male Wistar rats (250-300g)

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Surgical instruments

Procedure:

  • Preparation of Krebs-Henseleit Solution: Prepare the solution containing (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11. Maintain the solution at 37°C and bubble with carbogen gas.

  • Aortic Ring Preparation:

    • Euthanize a rat and excise the thoracic aorta.

    • Clean the aorta of adhering connective tissue and cut it into rings of 3-4 mm in length.

    • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen.

  • Equilibration and Viability Check:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • Induce a contraction with 60 mM KCl to check the viability of the tissue. Wash the rings and allow them to return to baseline.

  • Induction of Contraction: Induce a sustained contraction in the aortic rings by adding 60 mM KCl to the organ bath.

  • Cumulative Concentration-Response Curve: Once the KCl-induced contraction has reached a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁸ M to 10⁻³ M).

  • Data Analysis: Record the relaxation at each concentration as a percentage of the maximal KCl-induced contraction. Plot the concentration-response curve and calculate the RC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).

Conclusion

This compound demonstrates clear hypotensive and bradycardic effects in vivo, which are attributable to its calcium channel blocking properties. The provided protocols offer a standardized approach for the investigation of these cardiovascular effects in a preclinical setting. Researchers should consider the short duration of action observed in the reported studies when designing experiments. Further investigation into the selectivity of this compound for different cardiovascular tissues and its potential therapeutic applications is warranted.

References

Application Notes and Protocols for the Use of Norarmepavine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norarmepavine, a benzylisoquinoline alkaloid found in plants such as Nelumbo nucifera, is a natural product with potential pharmacological activities.[1][2] Like many alkaloids, its utility in in vitro cell culture experiments is dependent on proper dissolution and handling to ensure accurate and reproducible results. These application notes provide a detailed protocol for the solubilization of this compound and its application in cell culture experiments, based on standard practices for similar compounds.

Data Presentation

The successful dissolution of this compound is critical for its use in cell culture. While specific solubility data for this compound is not widely published, the following table provides guidance on common solvents used for alkaloids and other poorly water-soluble compounds in cell culture applications. It is strongly recommended to perform a solubility test to determine the maximum concentration for your specific batch of this compound.

SolventSuitability for Cell CultureTypical Stock Concentration RangeNotes
Dimethyl Sulfoxide (DMSO) High1-10 mMThe most common solvent for dissolving hydrophobic compounds for cell culture. The final concentration in media should be kept low (typically <0.5%) to avoid cytotoxicity.
Ethanol (EtOH) Moderate1-10 mMCan be used as an alternative to DMSO. The final concentration in media should also be kept low (typically <0.5%). Volatility can be a concern for concentration stability.[3]
Phosphate-Buffered Saline (PBS) LowNot RecommendedThis compound is unlikely to be soluble in aqueous buffers like PBS at concentrations useful for stock solutions.
Cell Culture Media LowNot RecommendedDirect dissolution in cell culture media is not recommended for hydrophobic compounds as it can lead to precipitation and inaccurate dosing.

Experimental Protocols

I. Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass of this compound: The molecular formula for this compound is C₁₈H₂₁NO₃, with a molecular weight of approximately 299.36 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.99 mg of this compound.

  • Aliquot DMSO: In a sterile microcentrifuge tube, add 1 mL of cell culture grade DMSO.

  • Dissolve this compound: Carefully add the weighed this compound powder to the DMSO.

  • Ensure complete dissolution: Vortex the tube at maximum speed for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it can cause the compound to precipitate on the filter membrane.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

II. Application of this compound to Cell Cultures

This protocol provides a general procedure for treating adherent cells with this compound.

Materials:

  • Cells seeded in a multi-well plate

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Pipettes and sterile filter tips

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is crucial to account for any effects of the solvent on the cells.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis: Following incubation, the cells can be analyzed using various assays, such as cell viability (e.g., MTT, WST-1), apoptosis assays, or western blotting for signaling pathway analysis.

Visualizations

Experimental Workflow for Dissolving and Using this compound

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment cluster_analysis Analysis weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex store Aliquot and Store at -20°C vortex->store dilute Dilute Stock in Media store->dilute treat Treat Cells dilute->treat incubate Incubate Cells treat->incubate assay Perform Downstream Assays incubate->assay G This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription

References

Application Notes and Protocols for Measuring Norarmepavine's Hypotensive Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments to measure the hypotensive effects of Norarmepavine. The protocols outlined below are intended to ensure robust and reproducible data collection for the preclinical evaluation of this compound.

Introduction

This compound, a benzylisoquinoline alkaloid, has demonstrated significant hypotensive and bradycardic properties in preclinical studies. Evidence suggests that its mechanism of action involves the modulation of calcium entry into vascular smooth muscle cells, exhibiting effects comparable to calcium channel antagonists like verapamil.[1] Accurate assessment of these cardiovascular effects is crucial for its development as a potential therapeutic agent. This document details the experimental setup, protocols, and data analysis techniques for characterizing the hypotensive activity of this compound in a rodent model.

Data Presentation

Table 1: In Vivo Hemodynamic Effects of this compound in Anesthetized Rats
Treatment GroupDose (mg/kg, i.v.)Change in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Duration of Hypotensive Effect
Vehicle Control-No significant changeNo significant changeN/A
This compound10↓ 48 mmHg (45% decrease)↓ 90 beats/min (21% decrease)< 8 minutes

Data synthesized from Morales et al., 1998.[1]

Table 2: In Vitro Vasorelaxant Effects of this compound on Rat Aortic Rings
CompoundConcentration Range (M)EC50 (M)Maximum Relaxation (%)
This compound10⁻⁶ - 10⁻³4.4 x 10⁻⁵100
Verapamil (Positive Control)--100

Data synthesized from Morales et al., 1998.[1]

Experimental Protocols

Protocol 1: In Vivo Measurement of Hypotensive Effects in Anesthetized Rats

This protocol describes the direct measurement of blood pressure in anesthetized rats following intravenous administration of this compound.

1. Animal Preparation:

  • Adult male Sprague-Dawley or Wistar rats (250-300g) are used.
  • Animals are anesthetized with an appropriate agent (e.g., urethane/ketamine/xylazine combination or pentobarbital (B6593769) sodium) to maintain a stable plane of anesthesia.[1]
  • The animal's body temperature is maintained at 37°C using a thermoregulated heating pad.
  • The trachea may be cannulated to ensure a patent airway.

2. Cannulation for Blood Pressure Measurement and Drug Administration:

  • The right or left carotid artery is isolated and cannulated with a saline-filled catheter connected to a pressure transducer to record arterial blood pressure.
  • The jugular vein is cannulated for intravenous administration of this compound or the vehicle control.

3. Drug Preparation and Administration:

  • This compound is dissolved in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline). The vehicle alone is used as a control.
  • A bolus intravenous injection of this compound (e.g., 10 mg/kg) or vehicle is administered through the jugular vein cannula.[1]

4. Data Acquisition and Analysis:

  • Mean Arterial Pressure (MAP) and Heart Rate (HR) are continuously recorded before (baseline), during, and after drug administration until the parameters return to baseline.
  • The peak change in MAP and HR and the duration of the hypotensive effect are determined.
  • Data are expressed as the mean ± SEM. Statistical significance is determined using an appropriate test (e.g., t-test or ANOVA).

Protocol 2: Continuous Blood Pressure Monitoring in Conscious Rats using Telemetry

This protocol is considered the gold standard for cardiovascular studies as it avoids the confounding effects of anesthesia and restraint.

1. Surgical Implantation of Telemetry Device:

  • Rats are anesthetized with a suitable anesthetic (e.g., isoflurane).
  • A telemetry transmitter with a pressure-sensing catheter is surgically implanted. The transmitter body is placed in the abdominal cavity, and the catheter is inserted into the abdominal aorta.
  • Animals are allowed a recovery period of at least one week post-surgery.

2. Acclimatization and Baseline Recording:

  • Rats are housed individually in their home cages placed on receiver platforms.
  • Baseline blood pressure and heart rate are recorded continuously for at least 24-48 hours to establish diurnal rhythms before drug administration.

3. Drug Administration:

  • This compound or vehicle is administered via an appropriate route (e.g., intravenous injection via a previously implanted catheter or oral gavage).

4. Data Acquisition and Analysis:

  • Blood pressure (systolic, diastolic, and mean), heart rate, and activity are continuously monitored.
  • Data are typically averaged over specific time intervals (e.g., 5-15 minutes) before and after drug administration.
  • The hypotensive effect is quantified by comparing the post-dose values to the time-matched baseline values.
  • Statistical analysis is performed to determine the significance of the observed changes.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Vasodilation

Norarmepavine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Vascular Smooth Muscle Cell This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Blocks Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Influx inhibited Relaxation Vasodilation (Relaxation) L_type_Ca_Channel->Relaxation Promotes Calmodulin Calmodulin Ca_ion->Calmodulin Binds Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: this compound's vasodilatory signaling pathway.

Experimental Workflow for In Vivo Hypotensive Study

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Anesthesia Anesthesia Administration Animal_Model->Anesthesia Cannulation Arterial & Venous Cannulation Anesthesia->Cannulation Baseline Record Baseline Blood Pressure & Heart Rate Cannulation->Baseline Drug_Admin Administer this compound (i.v.) or Vehicle Baseline->Drug_Admin Monitoring Continuous Monitoring of Hemodynamic Parameters Drug_Admin->Monitoring Data_Acquisition Data Acquisition System Monitoring->Data_Acquisition Quantification Quantify Changes in MAP & HR Data_Acquisition->Quantification Stats Statistical Analysis Quantification->Stats Results Summarize Results in Tables Stats->Results

Caption: Workflow for in vivo hypotensive evaluation.

References

Norarmepavine: A Versatile Precursor in the Synthesis of Bioactive Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Norarmepavine (B585789), a benzylisoquinoline alkaloid (BIA), serves as a crucial biosynthetic intermediate in the formation of a diverse array of pharmacologically significant alkaloids.[1] Its strategic position in the BIA pathway makes it an attractive starting material for the chemoenzymatic and chemical synthesis of complex alkaloids, including aporphines and bisbenzylisoquinolines. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in alkaloid synthesis, targeting researchers in natural product chemistry, drug discovery, and metabolic engineering.

Biosynthetic Pathway of this compound and Its Derivatives

This compound is a key intermediate in the biosynthesis of various benzylisoquinoline alkaloids, particularly in plants like the sacred lotus (B1177795) (Nelumbo nucifera). The pathway begins with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the central precursor to all BIAs.[1] Subsequent enzymatic reactions, including O-methylation and N-methylation, lead to the formation of this compound and its derivatives.

This compound itself is formed from coclaurine (B195748) through the action of a 7-O-methyltransferase (7OMT). It can then be further N-methylated by an N-methyltransferase (NMT) to yield armepavine.[2] Armepavine and other derivatives of this compound can then undergo oxidative coupling reactions, often catalyzed by cytochrome P450 enzymes, to form the characteristic structures of aporphine (B1220529) and bisbenzylisoquinoline alkaloids.[3]

This compound Biosynthetic Pathway Dopamine Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4-HPAA 4-Hydroxyphenylacetaldehyde 4-HPAA->Norcoclaurine Coclaurine Coclaurine Norcoclaurine->Coclaurine 6-O-Methyltransferase (6OMT) This compound This compound Coclaurine->this compound 7-O-Methyltransferase (7OMT / NnOMT7) Armepavine Armepavine This compound->Armepavine N-Methyltransferase (NMT / NnCNMT) Aporphines Aporphine Alkaloids Armepavine->Aporphines Cytochrome P450s (e.g., CYP80G) Bisbenzylisoquinolines Bisbenzylisoquinoline Alkaloids Armepavine->Bisbenzylisoquinolines Cytochrome P450s (e.g., CYP80A)

Caption: Biosynthetic pathway of this compound and its conversion to other alkaloids.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound and its derivatives.

ReactionPrecursorProductEnzyme/ReagentYield (%)Reference(s)
Enantioselective Chemical SynthesisAmide Intermediate(-)-NorarmepavineAsymmetric Reduction82[4]
Enzymatic 7-O-MethylationCoclaurineThis compoundNnOMT7-[2]
Enzymatic N-MethylationThis compoundArmepavineNnCNMT-[2]
Chemical Synthesis of Aporphine CoreBenzylisoquinolineAporphine AlkaloidPhotochemical Oxidative CouplingVariable[5]
Chemical Synthesis of BisbenzylisoquinolineTetrahydroisoquinolineBerbamunineAsymmetric SubstitutionVariable[6]

Note: Quantitative yields for enzymatic conversions are often dependent on specific reaction conditions and may not be explicitly reported as a percentage in all literature.

Experimental Protocols

Protocol 1: Enantioselective Chemical Synthesis of (-)-Norarmepavine

This protocol is adapted from a published method for the synthesis of (-)-norarmepavine.[4]

Workflow:

Norarmepavine_Synthesis_Workflow Amide_Formation Amide Formation Cyclization Bischler-Napieralski Cyclization Amide_Formation->Cyclization Asymmetric_Reduction Asymmetric Reduction Cyclization->Asymmetric_Reduction Purification Purification Asymmetric_Reduction->Purification

Caption: Workflow for the chemical synthesis of (-)-norarmepavine.

Materials:

  • 2-(3,4-dimethoxyphenyl)ethylamine

  • Ethyl 4-benzyloxyphenylacetate

  • Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

  • 2,6-Lutidine

  • Dichloromethane (DCM)

  • Chiral reducing agent (e.g., (R)-2-methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide (B99878) complex (BMS)

  • Methanol

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Amide Formation: In a microwave reactor, combine 2-(3,4-dimethoxyphenyl)ethylamine and ethyl 4-benzyloxyphenylacetate. Irradiate under solvent-free conditions to yield the corresponding amide. A yield of over 90% can be expected.[4]

  • Bischler-Napieralski Cyclization: Dissolve the amide in dry DCM and cool to 0°C. Add 2,6-lutidine followed by the dropwise addition of Tf₂O. Stir the reaction at 0°C for 1 hour and then at room temperature for 30 minutes to form the dihydroisoquinoline intermediate.

  • Asymmetric Reduction: Cool the solution of the dihydroisoquinoline intermediate to -20°C. Add the chiral reducing agent followed by the slow addition of BMS. Stir the reaction at -20°C for several hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain (-)-norarmepavine. An isolated yield of 82% has been reported.[4]

Protocol 2: Enzymatic N-Methylation of this compound to Armepavine

This protocol is a generalized procedure based on the activity of N-methyltransferases (NMTs) identified in plants.[2]

Workflow:

Enzymatic_N_Methylation_Workflow Reaction_Setup Reaction Setup Incubation Incubation Reaction_Setup->Incubation Extraction Product Extraction Incubation->Extraction Analysis LC-MS Analysis Extraction->Analysis

Caption: Workflow for the enzymatic N-methylation of this compound.

Materials:

  • (-)-Norarmepavine

  • Recombinant N-methyltransferase (e.g., NnCNMT from Nelumbo nucifera)

  • S-adenosyl-L-methionine (SAM)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

  • Ethyl acetate

  • LC-MS grade solvents

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 50 µM this compound, 200 µM SAM, and 1-5 µg of purified recombinant NMT in a total volume of 100 µL of reaction buffer.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Product Extraction: Stop the reaction by adding 100 µL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Carefully collect the upper organic phase containing the product.

  • Analysis: Analyze the extracted product by LC-MS to confirm the formation of armepavine.

Protocol 3: Chemical Synthesis of Aporphine Alkaloids from this compound (General Approach)

This protocol outlines a general approach for the synthesis of aporphine alkaloids from benzylisoquinoline precursors like this compound, often involving an intramolecular oxidative coupling.[5]

Workflow:

Aporphine_Synthesis_Workflow Protection Protection of Functional Groups Oxidative_Coupling Intramolecular Oxidative Coupling Protection->Oxidative_Coupling Deprotection Deprotection Oxidative_Coupling->Deprotection Purification Purification Deprotection->Purification

Caption: General workflow for the chemical synthesis of aporphine alkaloids.

Materials:

  • This compound

  • Protecting group reagents (e.g., for phenolic hydroxyls)

  • Oxidizing agent (e.g., ferric chloride, potassium ferricyanide, or photocatalytic conditions)

  • Solvent (e.g., methanol, acetonitrile)

  • Deprotection reagents

  • Standard laboratory glassware and purification equipment

Procedure:

  • Protection: Protect the free phenolic hydroxyl groups of this compound if necessary to direct the desired coupling reaction.

  • Intramolecular Oxidative Coupling: Dissolve the protected this compound in a suitable solvent. Add the oxidizing agent or subject the solution to photochemical conditions to induce intramolecular C-C bond formation, leading to the aporphine core structure.

  • Deprotection: Remove the protecting groups to yield the final aporphine alkaloid.

  • Purification: Purify the product using chromatographic techniques.

Signaling Pathways

This compound has been shown to exert cardiovascular effects, suggesting its interaction with specific signaling pathways. Studies have indicated that this compound can induce vasodilation and has negative chronotropic effects, likely through the modulation of calcium channels.[7]

Norarmepavine_Cardiovascular_Signaling This compound This compound Ca_Channel L-type Calcium Channels This compound->Ca_Channel Inhibition Ca_Influx Decreased Ca²⁺ Influx Ca_Channel->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Heart_Rate Decreased Heart Rate Ca_Influx->Heart_Rate

Caption: Proposed signaling pathway for the cardiovascular effects of this compound.

The proposed mechanism involves the inhibition of L-type calcium channels in vascular smooth muscle and cardiac cells. This leads to a decrease in intracellular calcium concentration, resulting in vasodilation and a reduction in heart rate.[7] Further research is needed to fully elucidate the downstream signaling cascades and potential involvement of other pathways.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of bioactive alkaloids. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this important intermediate. Further investigation into the enzymatic and chemical transformations of this compound will undoubtedly lead to the discovery of novel alkaloid structures with potential therapeutic applications. The elucidation of its role in cellular signaling also opens new avenues for understanding its pharmacological effects.

References

Application Notes and Protocols for the Identification of Norarmepavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Norarmepavine is a benzylisoquinoline alkaloid found in various plant species, notably in the lotus (B1177795) plant (Nelumbo nucifera). It is a precursor in the biosynthesis of other alkaloids and has garnered interest for its potential pharmacological activities, including cardiovascular effects. Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in various matrices, from plant extracts to biological fluids.

These application notes provide detailed protocols for the identification and quantification of this compound using state-of-the-art analytical techniques. The methodologies described herein are intended to guide researchers in establishing robust analytical workflows for phytochemical analysis, pharmacokinetic studies, and quality control of natural product-derived pharmaceuticals.

II. Analytical Techniques and Protocols

A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the definitive identification and quantification of this compound, even at low concentrations in complex matrices.

1. Application Note: Quantitative Analysis of this compound in Plant Extracts

This method outlines a validated approach for the simultaneous quantification of this compound and other related alkaloids in plant extracts, such as those from Nelumbo nucifera (lotus) flowers.[1]

2. Experimental Protocol: UPLC-MS/MS for this compound Quantification

This protocol is based on established methods for alkaloid analysis and can be adapted for various plant matrices.[1][2][3][4]

a. Sample Preparation: Extraction from Plant Material

i. Solid-Phase Extraction (SPE):

  • Condition a cation exchange SPE cartridge by washing with 2 mL of methanol (B129727), followed by 2 mL of water, and finally 2 mL of 1 M acetic acid.
  • Equilibrate the cartridge with 2 mL of water.
  • Load the acidified plant extract (dissolved in a minimal amount of methanol and diluted with water, pH adjusted to ~3 with formic acid) onto the cartridge.
  • Wash the cartridge with 2 mL of 0.1 M acetic acid to remove neutral and acidic interferences.
  • Elute the alkaloids with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of the initial mobile phase for UPLC-MS/MS analysis.

ii. Liquid-Liquid Extraction (LLE):

  • Extract dried and powdered plant material with methanol under reflux for 2 hours.
  • Evaporate the methanol extract to dryness.
  • Partition the residue between ethyl acetate (B1210297) and 3% aqueous tartaric acid.
  • Separate the aqueous layer and adjust the pH to 9 with saturated sodium carbonate solution.
  • Extract the aqueous layer with chloroform (B151607) (3 x volume).
  • Combine the chloroform fractions and evaporate to dryness.
  • Reconstitute the residue in the mobile phase for analysis.

b. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent

  • Mobile Phase:

    • A: 0.2% Acetic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-50% B (linear gradient)

    • 5-6 min: 50-90% B (linear gradient)

    • 6-7 min: Hold at 90% B

    • 7.1-9 min: Re-equilibrate at 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: m/z 299.1 → 192.1 (Quantifier), m/z 299.1 → 177.1 (Qualifier)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

3. Data Presentation: Quantitative LC-MS/MS Method Validation Parameters

The following table summarizes typical validation parameters for the quantitative analysis of this compound using LC-MS/MS.

ParameterResult
Linearity Range 0.5–50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.17–0.90 ng
Limit of Quantification (LOQ) 0.51–2.65 ng
Intra-day Precision (RSD) 0.25%–1.36%
Inter-day Precision (RSD) 0.39%–1.40%
Recovery 92.3%–105.8%

4. Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing PlantMaterial Plant Material (e.g., Lotus Leaves) Extraction Extraction (LLE or SPE) PlantMaterial->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

General workflow for LC-MS/MS analysis of this compound.
B. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for the quantification of this compound, particularly at higher concentrations.

1. Application Note: HPLC-DAD for Alkaloid Profiling

This method is suitable for the chemical fingerprinting of plant extracts and the quantification of major alkaloids, including this compound.

2. Experimental Protocol: HPLC-DAD for this compound Analysis

a. Sample Preparation:

Follow the extraction protocols (SPE or LLE) as described in the LC-MS/MS section.

b. HPLC Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Poroshell 120 C18 (4.6 mm × 100 mm, 2.7 µm) or equivalent

  • Mobile Phase:

    • A: 0.2% Formic acid in water

    • B: Methanol

  • Gradient Elution:

    • 0-5 min: 15% B

    • 5-20 min: 15-40% B (linear gradient)

    • 20-25 min: 40-70% B (linear gradient)

    • 25-30 min: Hold at 70% B

    • 30.1-35 min: Re-equilibrate at 15% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector (DAD) at 272 nm

3. Data Presentation: HPLC Method Validation Parameters

The following table presents typical validation parameters for an HPLC-DAD method.

ParameterResult
Linearity Range 1-100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD) < 2%
Recovery 95-105%
C. Spectroscopic Identification

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound.

a. Protocol: ¹H and ¹³C NMR

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the residual solvent signal or an internal standard (TMS).

b. Expected Chemical Shifts:

  • ¹H NMR: Aromatic protons (δ 6.0-7.5 ppm), methoxy (B1213986) groups (δ 3.5-4.0 ppm), and aliphatic protons of the tetrahydroisoquinoline core (δ 2.5-4.5 ppm).

  • ¹³C NMR: Aromatic carbons (δ 110-160 ppm), methoxy carbons (δ 55-60 ppm), and aliphatic carbons (δ 25-65 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in this compound.

a. Protocol: FTIR Analysis

  • Prepare a KBr pellet by mixing a small amount of purified this compound with dry KBr powder and pressing it into a thin disc.

  • Alternatively, for ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

b. Expected Main Absorption Peaks:

  • ~3300 cm⁻¹ (broad): O-H stretching (phenolic hydroxyl groups)

  • ~3000-2800 cm⁻¹: C-H stretching (aromatic and aliphatic)

  • ~1600 cm⁻¹, ~1500 cm⁻¹: C=C stretching (aromatic rings)

  • ~1250 cm⁻¹: C-O stretching (aryl ethers, methoxy groups)

  • ~1100 cm⁻¹: C-N stretching

III. Signaling Pathway

This compound as a Calcium Channel Blocker in Vascular Smooth Muscle Cells

This compound has been shown to induce relaxation of vascular smooth muscle, suggesting its role as a calcium channel blocker. This action is crucial in regulating blood pressure and vascular tone. The proposed signaling pathway involves the inhibition of L-type calcium channels, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation.

Signaling_Pathway cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Intracellular_Ca Intracellular Ca²⁺ (Decreased) This compound This compound This compound->Ca_channel blocks Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Ca_channel influx Calmodulin Calmodulin Intracellular_Ca->Calmodulin activates MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Relaxation Muscle Relaxation MLCK_active->Relaxation inhibition leads to Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction

References

Troubleshooting & Optimization

Technical Support Center: Norarmepavine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for Norarmepavine is limited in publicly available literature. This guide provides troubleshooting advice and general protocols based on the chemical properties of similar phenolic isoquinoline (B145761) alkaloids and established principles of pharmaceutical stability testing. The information herein should be used as a general reference and adapted to your specific experimental findings.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What could be the cause?

A1: Color change in solutions of phenolic compounds like this compound is often an indicator of oxidative degradation. The catechol moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions. This can lead to the formation of colored quinone-type structures. Ensure your solutions are prepared with degassed solvents, stored under an inert atmosphere (e.g., nitrogen or argon), and protected from light.

Q2: I am observing a loss of potency in my this compound sample over time, even when stored at low temperatures. What are the potential reasons?

A2: While low temperatures slow down most degradation processes, they do not entirely prevent them. Several factors could contribute to potency loss:

  • Oxidation: As mentioned, oxidation is a primary degradation pathway for phenolic compounds.[1]

  • Hydrolysis: Depending on the pH of your solution, hydrolysis of functional groups could occur, although this is generally less common for the core structure of this compound unless it is formulated with ester-containing excipients.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[2] Always store this compound, both in solid form and in solution, in amber vials or otherwise protected from light.

Q3: What are the recommended storage conditions for this compound?

  • Solid Form: Store in a tightly sealed container, protected from light and moisture, at controlled room temperature or refrigerated (2-8 °C).

  • In Solution: Prepare solutions fresh if possible. If storage is necessary, use degassed solvents, store under an inert atmosphere, protect from light (amber vials), and keep refrigerated. The optimal pH for stability in solution would need to be determined experimentally but is generally preferred to be in the slightly acidic range to minimize oxidation.

Troubleshooting Guides

Issue: Inconsistent Results in Stability-Indicating HPLC Assay
Symptom Possible Cause Troubleshooting Steps
Peak tailing or fronting for this compound peak Interaction with active sites on the HPLC column; inappropriate mobile phase pH.Use a base-deactivated column. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Appearance of new, unidentified peaks in aged samples Degradation of this compound.Perform forced degradation studies (see protocols below) to intentionally generate degradation products and confirm their retention times.
Drifting retention times Inadequate column equilibration; changes in mobile phase composition or temperature.Ensure the column is thoroughly equilibrated before each run. Use a column thermostat to maintain a consistent temperature.
Loss of mass balance Degradants are not being detected or are co-eluting with the main peak or other peaks.Use a photodiode array (PDA) detector to check for peak purity. Develop a gradient elution method to separate all potential degradation products. Ensure the detection wavelength is appropriate for both the parent drug and potential degradants.
Issue: Rapid Degradation Observed During Experiments
Symptom Possible Cause Troubleshooting Steps
Rapid color change and loss of active compound in solution Oxidative degradation accelerated by experimental conditions.De-gas all solvents and buffers. Work under an inert atmosphere. Consider adding an antioxidant (e.g., sodium metabisulfite) if compatible with your experimental goals. Avoid using buffers containing metal ions that can catalyze oxidation.
Sample degradation upon exposure to lab lighting Photodegradation.Work under yellow light or use light-blocking containers (e.g., amber vials, foil-wrapped tubes) for all sample preparation and analysis steps.

Quantitative Data Summary

The following tables represent hypothetical data from a typical forced degradation study on a compound similar to this compound to illustrate how such data would be presented.

Table 1: Summary of Forced Degradation Studies (Example Data)

Stress Condition% DegradationNumber of DegradantsMajor Degradant Peak (RT, min)Mass Balance (%)
Acid Hydrolysis (0.1 M HCl, 80°C, 24h) 15.224.599.5
Alkaline Hydrolysis (0.1 M NaOH, 60°C, 8h) 25.833.8, 5.199.2
Oxidative (3% H₂O₂, RT, 24h) 45.1>52.9, 3.2, 4.898.8
Thermal (80°C, 72h) 8.514.5100.1
Photolytic (ICH Option 2) 18.926.299.7

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating methods.[3][4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 72 hours. Dissolve the stressed solid in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light. Analyze both samples after exposure.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method, typically with a PDA detector to assess peak purity.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • A typical starting point would be a gradient elution using a mixture of an acidic aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • The gradient should be designed to separate the polar degradation products from the less polar parent compound.

  • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. This helps in identifying an optimal wavelength for quantification and in assessing peak purity.

  • Method Optimization: Inject the mixture of stressed samples. Adjust the gradient slope, mobile phase composition, and flow rate to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

G cluster_legend Legend Molecule Molecule Condition Condition Degradation_Product Degradation_Product This compound This compound (Phenolic Isoquinoline) Oxidation Oxidation (O₂, Light, Metal Ions) This compound->Oxidation Major Pathway Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Possible Pathway Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Possible Pathway Quinones Quinone-type Products (Colored) Oxidation->Quinones Fragmentation Fragmentation Products Oxidation->Fragmentation Hydrolysis->Fragmentation Photoproducts Photolytic Adducts/ Rearrangement Products Photolysis->Photoproducts

Caption: General degradation pathways for a phenolic isoquinoline alkaloid.

G start Start: Inconsistent HPLC Results check_purity Check Peak Purity using PDA Detector start->check_purity is_pure Is Peak Pure? check_purity->is_pure not_pure Issue: Peak is not pure is_pure->not_pure No check_shape Check Peak Shape is_pure->check_shape Yes coelution Issue: Co-elution of Degradant modify_method Action: Modify HPLC Method (e.g., change gradient, pH) coelution->modify_method modify_method->check_purity not_pure->coelution is_good_shape Is Shape Symmetrical? check_shape->is_good_shape bad_shape Issue: Peak Tailing/Fronting is_good_shape->bad_shape No good_shape Peak shape is good is_good_shape->good_shape Yes modify_conditions Action: Adjust Mobile Phase pH or Change Column bad_shape->modify_conditions modify_conditions->check_shape check_rt Check Retention Time Stability good_shape->check_rt is_stable_rt Is RT Stable? check_rt->is_stable_rt rt_drift Issue: RT Drifting is_stable_rt->rt_drift No end End: Consistent Results is_stable_rt->end Yes equilibrate Action: Ensure Proper Column Equilibration & Temp Control rt_drift->equilibrate equilibrate->check_rt

Caption: Troubleshooting workflow for HPLC stability assay issues.

References

Norarmepavine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with norarmepavine (B585789) purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound from natural sources like Nelumbo nucifera (lotus)?

A1: When purifying this compound from sources such as Nelumbo nucifera, the most frequently encountered impurities are other structurally similar benzylisoquinoline alkaloids. These often co-elute with this compound during chromatographic separation. The most common co-eluting alkaloids include nuciferine (B1677029) and roemerine.[1][2] Their similar physicochemical properties make their separation from this compound challenging.

Q2: I am observing peak tailing and broadening in my HPLC chromatogram for this compound. What could be the cause?

A2: Peak tailing and broadening are common issues in the HPLC analysis of alkaloids like this compound. Several factors can contribute to this problem:

  • Secondary Interactions: Alkaloids, being basic compounds, can interact with residual acidic silanol (B1196071) groups on the surface of silica-based C18 columns. This can lead to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the chromatography of ionizable compounds. If the pH is not optimized, it can lead to poor peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak broadening and fronting.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and poor peak shape.

Q3: What strategies can be employed to improve the separation of this compound from co-eluting alkaloids like nuciferine and roemerine?

A3: To enhance the resolution between this compound and co-eluting alkaloids, several chromatographic strategies can be implemented:

  • Method Optimization in HPLC: Adjusting the mobile phase composition, such as the organic modifier (e.g., acetonitrile, methanol) and the pH, can significantly alter selectivity. The use of additives like triethylamine (B128534) (TEA) can help to mask residual silanol groups and improve peak shape.[1]

  • pH-Zone-Refining Counter-Current Chromatography (CCC): This technique is particularly effective for separating compounds with different pKa values. By using a biphasic solvent system with a pH gradient, it is possible to achieve high-purity separation of alkaloids.[1]

  • Orthogonal Chromatography: Employing a different separation mechanism can be highly effective. If you are using reversed-phase chromatography, consider trying normal-phase, ion-exchange, or hydrophilic interaction liquid chromatography (HILIC).

Q4: Are there any concerns regarding the stability of this compound during extraction and purification?

A4: While specific degradation pathways for this compound are not extensively documented in the provided search results, benzylisoquinoline alkaloids, in general, can be susceptible to degradation under certain conditions. Factors such as exposure to high temperatures, extreme pH (both acidic and alkaline conditions), and light can potentially lead to the degradation of the molecule.[3] It is advisable to handle samples with care, avoid prolonged exposure to harsh conditions, and consider conducting stability studies under your specific experimental conditions.

Troubleshooting Guides

HPLC Troubleshooting for this compound Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Resolution / Co-elution of Peaks - Inadequate mobile phase composition.- Incorrect column chemistry.- Isocratic elution not providing enough separation power.- Optimize the mobile phase: Adjust the organic solvent percentage, try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile), and modify the pH of the aqueous phase.- Use a gradient elution method to improve the separation of complex mixtures.- Select a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase column).
Peak Tailing - Secondary interactions with silanol groups.- Mobile phase pH close to the pKa of this compound.- Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%).- Use a base-deactivated column or an end-capped column.- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Peak Broadening - Large injection volume or high sample concentration.- Extra-column volume effects.- Column aging or contamination.- Reduce the injection volume or dilute the sample.- Ensure that the tubing between the injector, column, and detector is as short and narrow as possible.- Flush the column with a strong solvent or replace the column if it is old.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use fresh, high-purity solvents for the mobile phase.- Implement a thorough needle wash protocol in the autosampler.- Run a blank gradient to identify the source of contamination.
General Extraction and Purification Workflow

The following diagram illustrates a general workflow for the extraction and purification of this compound from a plant source, highlighting potential challenges.

G cluster_extraction Extraction cluster_purification Purification cluster_challenges Potential Challenges PlantMaterial Plant Material (e.g., Lotus leaves) Grinding Grinding PlantMaterial->Grinding SolventExtraction Solvent Extraction (e.g., Acidified Ethanol) Grinding->SolventExtraction Filtration Filtration SolventExtraction->Filtration Degradation Degradation (pH, Temp) SolventExtraction->Degradation CrudeExtract Crude Extract Filtration->CrudeExtract AcidBasePartitioning Acid-Base Partitioning CrudeExtract->AcidBasePartitioning CrudeAlkaloidFraction Crude Alkaloid Fraction AcidBasePartitioning->CrudeAlkaloidFraction LowYield Low Yield AcidBasePartitioning->LowYield Chromatography Chromatography (e.g., Column, CCC, HPLC) CrudeAlkaloidFraction->Chromatography Fractions Collected Fractions Chromatography->Fractions CoElution Co-eluting Alkaloids Chromatography->CoElution Analysis Analysis (TLC, HPLC-MS) Fractions->Analysis Purethis compound Pure this compound Analysis->Purethis compound G Start Co-elution Observed OptimizeMobilePhase Optimize Mobile Phase (Solvent ratio, pH, Additives) Start->OptimizeMobilePhase Resolved Resolution Achieved OptimizeMobilePhase->Resolved NotResolved Still Not Resolved OptimizeMobilePhase->NotResolved No Improvement ChangeColumn Change Column (Different stationary phase) ChangeColumn->Resolved NotResolved2 NotResolved2 ChangeColumn->NotResolved2 No Improvement ChangeMethod Change Chromatographic Method (e.g., CCC, SFC) ChangeMethod->Resolved NotResolved->ChangeColumn NotResolved2->ChangeMethod

References

Technical Support Center: Norarmepavine NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts encountered during Nuclear Magnetic Resonance (NMR) spectroscopy of Norarmepavine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My baseline is rolling or distorted. How can I correct this?

A1: A rolling or distorted baseline in your NMR spectrum is often due to an improperly set receiver gain, a very concentrated sample, or issues with the first few data points of the Free Induction Decay (FID).

  • Troubleshooting Steps:

    • Reduce Receiver Gain: An excessively high receiver gain can saturate the detector, leading to baseline distortion. Reduce the gain and acquire the spectrum again.

    • Adjust Tipping Angle: For highly concentrated samples, reducing the tip angle can help prevent detector saturation and improve the baseline.[1]

    • Apply Baseline Correction Algorithms: Most NMR processing software includes functions for automatic or manual baseline correction. Applying these can often correct minor to moderate baseline distortions.

    • First-Point Correction: The first data point of the FID can sometimes be distorted. Applying a first-point correction during processing can resolve a slanted baseline.[2]

Q2: I am observing broad, poorly resolved peaks in my spectrum. What could be the cause?

A2: Peak broadening can stem from several factors, including poor shimming, sample inhomogeneity, or the presence of paramagnetic impurities.[3]

  • Troubleshooting Steps:

    • Shimming: The homogeneity of the magnetic field is critical for sharp signals. Re-shim the spectrometer carefully. Poor shimming often results in symmetrically broadened peaks with a non-Lorenzian shape.[2]

    • Sample Preparation: Ensure your this compound sample is fully dissolved and free of any particulate matter. Insoluble material can lead to a non-homogenous sample and broad peaks.[3] Consider filtering the sample.

    • Check for Paramagnetic Impurities: Paramagnetic substances, even in trace amounts, can cause significant line broadening. Ensure all glassware is thoroughly cleaned and high-purity solvents are used.

    • Sample Concentration: Overly concentrated samples can also lead to broader signals due to viscosity effects or intermolecular interactions.[3] Diluting the sample may improve resolution.

Q3: There are unexpected sharp peaks in my spectrum, possibly from contaminants. How can I identify and eliminate them?

A3: Contaminant peaks are a common issue. These can arise from the solvent, glassware, or impurities in the sample itself.

  • Troubleshooting Steps:

    • Solvent Purity: Use high-purity deuterated solvents. Check the solvent manufacturer's specifications for residual solvent peaks. For example, residual water in CDCl₃ typically appears around 1.56 ppm.

    • Glassware Cleaning: Ensure NMR tubes and other glassware are scrupulously clean. Contaminants like grease from joints can introduce unwanted signals.

    • Sample Purity: If the contaminant is suspected to be from the synthesis or isolation of this compound, further purification of the sample may be necessary.

    • D₂O Exchange: Protons on heteroatoms (like the -OH and -NH groups in this compound) are exchangeable. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause these peaks to disappear or significantly diminish, helping to confirm their assignment.[3]

Q4: I'm seeing "sinc wiggles" or truncation artifacts around my large peaks. What causes this and how can I fix it?

A4: Truncation artifacts, which appear as oscillations on either side of an intense peak, are caused by the FID being cut off prematurely before it has fully decayed.[2]

  • Troubleshooting Steps:

    • Increase Acquisition Time: The most direct solution is to increase the acquisition time (at) to allow the FID to decay to zero.[2] An acquisition time of at least 2-4 seconds is recommended for small molecules.[2]

    • Apodization: Applying an exponential window function (line broadening) during processing can help to reduce sinc wiggles by forcing the FID to decay more rapidly. However, excessive line broadening can decrease resolution.

Quantitative Data Summary

The following table provides hypothetical ¹H NMR data for this compound and typical characteristics of common NMR artifacts. Note that actual chemical shifts can vary depending on the solvent and experimental conditions.

Signal/Artifact Typical ¹H Chemical Shift (ppm) Multiplicity Notes
Aromatic Protons (this compound)6.5 - 7.2d, dd, sThe specific pattern will depend on the substitution of the aromatic rings.
Methoxy (B1213986) (-OCH₃) Protons (this compound)3.8 - 4.0sTwo singlets are expected for the two methoxy groups.
Aliphatic Protons (this compound)2.5 - 3.5mComplex multiplets from the tetrahydroisoquinoline core.
Hydroxyl (-OH) and Amine (-NH) ProtonsVariablebr sPosition and shape are highly dependent on solvent, concentration, and temperature. Can be confirmed by D₂O exchange.
Residual H₂OSolvent Dependentse.g., ~1.56 ppm in CDCl₃, ~3.31 ppm in MeOD-d₄, ~2.50 ppm in DMSO-d₆.
"Sinc Wiggles"Symmetrically around intense peaks-Oscillations that decrease in intensity away from the main peak.
Spinning SidebandsSymmetrically around intense peaks-Spaced at multiples of the spinning rate from a strong signal.
Quadrature ImageAppears as a "ghost" peak-An artifact peak that is a mirror image of a real peak across the center of the spectrum.

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of Labile Protons

  • Initial Spectrum Acquisition: Dissolve 5-10 mg of your this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Acquire a standard ¹H NMR spectrum.

  • Addition of D₂O: Add one to two drops of deuterium (B1214612) oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube and shake vigorously for 30-60 seconds to facilitate proton-deuterium exchange.

  • Re-acquisition of Spectrum: Place the sample back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. Peaks corresponding to the -OH and -NH protons will have disappeared or significantly decreased in intensity in the second spectrum.

Protocol 2: Troubleshooting Poor Resolution

  • Check Sample Appearance: Visually inspect the sample in the NMR tube. If it is cloudy or contains solid particles, filter it through a small plug of glass wool into a clean NMR tube.

  • Optimize Shimming:

    • Lock onto the deuterium signal of the solvent.

    • Initiate the automatic shimming routine on the spectrometer.

    • For optimal resolution, manually adjust the Z1 and Z2 shims to maximize the lock level and minimize the peak width of a reference signal.[2]

  • Adjust Spin Rate: If you observe spinning sidebands, try adjusting the spinning rate. Alternatively, acquire the spectrum without spinning.[2]

  • Vary Concentration: If the sample is highly concentrated, dilute it and re-acquire the spectrum to see if resolution improves.

Diagrams

TroubleshootingWorkflow cluster_broad Troubleshoot Broad Peaks cluster_baseline Troubleshoot Baseline cluster_extra Troubleshoot Extra Peaks Start Problem: Poor Quality Spectrum BroadPeaks Broad Peaks? Start->BroadPeaks RollingBaseline Rolling Baseline? BroadPeaks->RollingBaseline No Shim Re-Shim BroadPeaks->Shim Yes ExtraPeaks Extra Peaks? RollingBaseline->ExtraPeaks No ReduceGain Reduce Receiver Gain RollingBaseline->ReduceGain Yes Solution Good Spectrum ExtraPeaks->Solution No CheckSolvent Check Solvent Purity ExtraPeaks->CheckSolvent Yes CheckSample Check Sample (Concentration, Solubility) Shim->CheckSample Paramagnetic Check for Paramagnetic Impurities CheckSample->Paramagnetic Paramagnetic->RollingBaseline BaselineCorrection Apply Baseline Correction ReduceGain->BaselineCorrection BaselineCorrection->ExtraPeaks CleanGlassware Clean Glassware CheckSolvent->CleanGlassware D2O_Exchange D2O Exchange CleanGlassware->D2O_Exchange D2O_Exchange->Solution

Caption: General troubleshooting workflow for common NMR artifacts.

Shimming_Logic Start Observe Broad Peaks CheckShape Are peaks symmetrically broadened with non-Lorenzian shape? Start->CheckShape AdjustZ1Z2 Adjust Z1 and Z2 shims CheckShape->AdjustZ1Z2 Yes CheckOtherCauses Investigate other causes: - Sample concentration - Paramagnetic impurities - Inhomogeneity CheckShape->CheckOtherCauses No Resolved Peaks are sharp AdjustZ1Z2->Resolved CheckOtherCauses->Resolved

Caption: Logic for troubleshooting broad peaks related to shimming.

References

Technical Support Center: Optimizing Bisch-Napieralski Synthesis for Norarmepavine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Norarmepavine analogs using the Bischler-Napieralski reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the Bischler-Napieralski synthesis of this compound analogs in a question-and-answer format.

Question: Why is my reaction yield low, or why am I observing no product formation?

Answer:

Low or no yield in a Bischler-Napieralski reaction for this compound analogs can stem from several factors related to the substrate, reagents, or reaction conditions.

  • Substrate Reactivity: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution and is most effective with electron-rich aromatic rings. The 3,4-dimethoxy substitution on the phenethylamine (B48288) moiety of the this compound precursor is generally activating and favorable for cyclization. However, if your analog contains electron-withdrawing groups on this ring, the cyclization will be more difficult.[1][2]

  • Dehydrating Agent: The choice and quality of the dehydrating agent are critical.

    • Phosphorus oxychloride (POCl₃) is a common and effective reagent for electron-rich systems.[3][4][5] Ensure it is fresh and anhydrous.

    • For less reactive substrates, a stronger dehydrating system like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary. The in situ generated pyrophosphate is an excellent leaving group.

    • Modern, milder methods using triflic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base like 2-chloropyridine (B119429) can be effective at lower temperatures and may prevent side reactions.

  • Reaction Conditions:

    • Temperature: While heating is often required (refluxing in solvents like toluene (B28343) or xylene), excessively high temperatures can lead to decomposition and the formation of tarry byproducts.

    • Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.

  • Incomplete Reaction: If you observe the presence of starting material, the reaction time or temperature may be insufficient. Consider increasing the reaction temperature or switching to a higher-boiling solvent.

Question: I am observing a significant amount of a styrene-like side product. What is causing this and how can I prevent it?

Answer:

The formation of a styrene (B11656) derivative is likely due to a retro-Ritter reaction . This side reaction is a known issue in the Bischler-Napieralski synthesis and proceeds through the nitrilium ion intermediate.

Solutions:

  • Solvent Choice: Using the corresponding nitrile as a solvent (e.g., acetonitrile (B52724) if an acetyl group is part of the amide) can shift the equilibrium away from the retro-Ritter product.

  • Milder Conditions: Employing modern, milder reagents like oxalyl chloride or triflic anhydride can avoid the formation of the intermediate that leads to the retro-Ritter reaction.

Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Answer:

The formation of regioisomers is a critical concern, especially with substituted phenethylamides like those used for this compound analogs. The cyclization is expected to occur at the position para to the methoxy (B1213986) group at position 3 of the phenethylamine ring, which is the more activated position. However, cyclization ortho to this group can also occur.

  • Influence of Dehydrating Agent: Strong dehydrating agents like P₂O₅ have been reported to sometimes lead to the formation of abnormal cyclization products through an ipso-attack followed by rearrangement. Using a milder reagent like POCl₃ may favor the formation of the desired "normal" product.

  • Protecting Groups: While not ideal due to extra synthetic steps, strategically placing a blocking group on the less desired position of cyclization can ensure the formation of a single regioisomer.

Question: The reaction mixture has turned into a thick, unmanageable tar. What happened and what can I do?

Answer:

The formation of tar is a common issue, often caused by:

  • High Temperatures: Excessive heat can cause polymerization and decomposition of the starting material and/or product.

  • Prolonged Reaction Times: Heating the reaction for too long can lead to byproduct formation and tar.

Solutions:

  • Temperature Control: Carefully control the reaction temperature and avoid overheating.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and stop it as soon as the starting material is consumed.

  • Solvent: Ensure enough solvent is used to maintain a stirrable mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common dehydrating agents for the Bischler-Napieralski synthesis of this compound analogs?

The most common dehydrating agents are phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). For electron-rich systems like the precursors to this compound analogs, POCl₃ is often sufficient. A combination of P₂O₅ in refluxing POCl₃ can be used for less reactive substrates. Milder, more modern alternatives include triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base.

Q2: What is the general mechanism of the Bischler-Napieralski reaction?

The reaction is believed to proceed via one of two main pathways depending on the conditions. The more commonly accepted mechanism involves the formation of a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution. An alternative mechanism involves a dichlorophosphoryl imine-ester intermediate.

Q3: What are typical solvents and temperatures used for this reaction?

Commonly used solvents are high-boiling point, non-polar solvents such as toluene or xylene, with the reaction mixture heated to reflux. Acetonitrile and dichloroethane have also been used. For milder protocols using reagents like Tf₂O, the reaction can be carried out at much lower temperatures (e.g., -20 °C to 0 °C) in solvents like dichloromethane (B109758) (DCM).

Q4: How do I work up a Bischler-Napieralski reaction?

A typical workup involves carefully quenching the reaction mixture by pouring it onto ice. The acidic solution is then basified, usually with ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, to a pH of 8-9. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate (B1210297). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.

Q5: Can the resulting 3,4-dihydroisoquinoline (B110456) be converted to the fully aromatic isoquinoline (B145761) or the tetrahydroisoquinoline (this compound)?

Yes. The 3,4-dihydroisoquinoline product can be oxidized to the corresponding aromatic isoquinoline using reagents like palladium on carbon (Pd/C) at high temperatures. To obtain the desired tetrahydroisoquinoline (this compound analog), the dihydroisoquinoline is reduced, commonly using sodium borohydride (B1222165) (NaBH₄).

Data Presentation

Table 1: Comparison of Dehydrating Agents for Bischler-Napieralski Synthesis

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
POCl₃ Reflux in toluene or xyleneReadily available, effective for activated systemsCan be harsh, may require high temperatures
P₂O₅ in POCl₃ Refluxing POCl₃Very powerful, good for less activated systemsCan lead to regioisomers and charring
Polyphosphoric Acid (PPA) High temperature (140-160 °C)Can act as both solvent and catalystViscous, difficult to work with, requires high temperatures
Tf₂O / 2-chloropyridine Low temperature (-20 to 0 °C) in DCMMilder conditions, often higher yields, avoids some side reactionsMore expensive reagents

Table 2: Example Reaction Conditions for Bischler-Napieralski Cyclization of Substituted Phenethylamides

SubstrateDehydrating Agent (Equivalents)SolventTemperatureTime (h)Yield (%)Reference
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃ (excess)TolueneReflux2~70-80General Literature
N-(4-Methoxyphenethyl)benzamidePOCl₃Not specifiedNot specifiedNot specified"Normal product"
N-(4-Methoxyphenethyl)benzamideP₂O₅Not specifiedNot specifiedNot specifiedMixture of regioisomers
General β-arylethylamideTf₂O (1.25), 2-chloropyridine (2.0)DCM-20 °C to 0 °C1High

Experimental Protocols

Protocol 1: Classical Bischler-Napieralski Cyclization using POCl₃

This protocol describes a general procedure for the synthesis of a 3,4-dihydroisoquinoline, which is the core of the this compound analog structure.

Materials:

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-benzyloxyphenyl)acetamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (2.0 - 5.0 equiv)

  • Anhydrous toluene (or xylene)

  • Ice

  • Concentrated ammonium hydroxide (or NaOH solution)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting amide (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to dissolve the amide.

  • Slowly add phosphorus oxychloride (2.0 - 5.0 equiv) dropwise to the stirred solution at room temperature. The addition may be exothermic.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Basify the aqueous solution with concentrated ammonium hydroxide or NaOH solution until the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Reduction of the 3,4-Dihydroisoquinoline to a this compound Analog

Materials:

  • Crude or purified 1-(4-benzyloxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 equiv)

  • Methanol (B129727)

  • Sodium borohydride (NaBH₄) (1.5 - 2.0 equiv)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Dissolve the 3,4-dihydroisoquinoline in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound analog.

  • Purify the product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_synthesis Amide Synthesis cluster_cyclization Bischler-Napieralski Cyclization cluster_reduction Reduction cluster_workup Workup & Purification A Starting Materials: 2-(3,4-dimethoxyphenyl)ethylamine & Phenylacetic acid derivative B Amide Precursor A->B Amidation C Add POCl3 in Toluene B->C D Reflux (2-4h) C->D E 3,4-Dihydroisoquinoline D->E F Add NaBH4 in Methanol E->F G This compound Analog F->G H Aqueous Workup (Quench, Basify, Extract) G->H I Purification (Column Chromatography) H->I troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield C1 Inactive Substrate? Start->C1 C2 Reagent Issue? Start->C2 C3 Incorrect Conditions? Start->C3 C4 Side Reactions? Start->C4 S1 Use stronger dehydrating agent (e.g., P2O5/POCl3) C1->S1 S2 Use fresh, anhydrous reagents C2->S2 S3 Optimize temperature & time (monitor by TLC) C3->S3 S4 Use milder conditions (Tf2O) or change solvent C4->S4 regioselectivity_logic cluster_solutions Solutions Start Mixture of Regioisomers Cause Cause: Competition between cyclization positions (ortho vs. para to activating group) Start->Cause S1 Change Dehydrating Agent: Use milder reagent (POCl3) instead of stronger ones (P2O5) Cause->S1 S2 Introduce Blocking Group: Protect the undesired position of cyclization Cause->S2

References

How to prevent Norarmepavine oxidation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Norarmepavine during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a benzylisoquinoline alkaloid with the chemical formula C₁₈H₂₁NO₃.[1][2] Its structure contains phenolic hydroxyl groups, which are susceptible to oxidation. This oxidation can be initiated by factors such as light, heat, and the presence of oxygen or metal ions, leading to the degradation of the compound and a potential loss of its biological activity. The presence of a free hydroxyl group is a key feature related to the antioxidant action and susceptibility to oxidation in benzylisoquinoline alkaloids.[3]

Q2: What are the visible signs of this compound oxidation?

Oxidation of phenolic compounds can often lead to a color change in the material. For this compound, a change from a white or off-white powder to a yellowish or brownish hue may indicate degradation. However, significant degradation can occur before any color change is visible. Therefore, analytical methods are essential for confirming stability.

Q3: What are the general recommended storage conditions for this compound?

To minimize oxidation, this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to limit its exposure to oxygen. The use of airtight containers made of amber glass or other light-resistant materials is also recommended. Studies on other phenolic compounds have shown that storage at lower temperatures and in the absence of sunlight significantly improves stability.[4][5][6][7]

Q4: Which antioxidants are suitable for preventing this compound oxidation?

The choice of antioxidant will depend on the solvent system (aqueous or organic) and the intended application. For phenolic alkaloids, both water-soluble and lipid-soluble antioxidants can be considered.

  • Water-Soluble Antioxidants: Ascorbic acid and sodium metabisulfite (B1197395) are commonly used in aqueous formulations.[8][9][10] Ascorbic acid can act synergistically with phenolic compounds, enhancing their antioxidant capacity.[11][12][13][14]

  • Lipid-Soluble Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are suitable for non-aqueous formulations.

The effectiveness of an antioxidant for a specific benzylisoquinoline alkaloid can be influenced by its chemical structure.[3]

Q5: How can I monitor the stability of my this compound sample?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to monitor the purity and degradation of this compound.[15][16][17][18] This method can separate the intact drug from its degradation products, allowing for accurate quantification of its purity over time.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to this compound oxidation.

Issue Possible Cause Recommended Action
Discoloration of this compound powder (yellowing/browning) Exposure to light, heat, or oxygen.1. Immediately transfer the compound to a light-resistant, airtight container. 2. Purge the container with an inert gas (argon or nitrogen). 3. Store in a refrigerator or freezer. 4. Perform an analytical purity check (e.g., HPLC) to quantify the extent of degradation.
Unexpected peaks in HPLC chromatogram Formation of oxidation products.1. Confirm the identity of the new peaks using mass spectrometry (MS). 2. Review your storage and handling procedures to identify potential sources of oxidative stress. 3. Consider performing a forced degradation study to intentionally generate and identify potential degradation products.
Loss of biological activity in experiments Degradation of this compound due to oxidation.1. Verify the purity of your this compound stock using a stability-indicating HPLC method. 2. Prepare fresh solutions for each experiment. 3. If using solutions for an extended period, add a suitable antioxidant and store the solution under appropriate conditions (cool, dark, inert atmosphere).
Precipitation in this compound solutions Formation of insoluble degradation products or interaction with formulation components.1. Analyze the precipitate to determine its composition. 2. Evaluate the compatibility of this compound with all excipients in the formulation. 3. Adjust the pH of the solution, as the stability of phenolic compounds can be pH-dependent.

Data on Factors Affecting Phenolic Compound Stability

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes general findings on the stability of phenolic compounds under various conditions, which can serve as a guideline.

Storage Condition Effect on Phenolic Compounds Typical Degradation Rate Reference
Sunlight Exposure (at 23°C) Significant degradation of total phenolic content.Can lead to a decrease of over 50% in total phenolics.[4][6][19]
Elevated Temperature (e.g., 40°C) Accelerated degradation.Higher rate constants of degradation with increasing temperature.[4][6][7][19]
Refrigerated (without sunlight) High stability.Minimal loss of phenolic content over several months.[5]
Room Temperature (without sunlight) Moderate stability.Gradual decrease in phenolic content over time.[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC-UV method. Specific parameters will need to be optimized for your instrumentation and specific sample matrix.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

Methodology:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Forced Degradation Studies: To generate potential degradation products, subject the this compound solution to stress conditions:

    • Acidic Hydrolysis: Add 1N HCl and heat at 60°C.

    • Alkaline Hydrolysis: Add 1N NaOH and heat at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid powder at 105°C.

    • Photolytic Degradation: Expose the solution to UV light.

  • Chromatographic Conditions Development:

    • Mobile Phase: Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV scan (typically around 280 nm for phenolic compounds).

    • Column Temperature: 30°C.

  • Method Optimization: Inject the stressed samples and optimize the mobile phase gradient to achieve good separation between the parent this compound peak and any degradation product peaks.

  • Method Validation: Validate the optimized method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Evaluation of Antioxidant Efficacy

This protocol describes a general method to assess the effectiveness of an antioxidant in preventing this compound oxidation.

Objective: To compare the stability of this compound in the presence and absence of an antioxidant.

Materials:

  • This compound

  • Selected antioxidant (e.g., ascorbic acid, sodium metabisulfite)

  • Solvent (e.g., water, ethanol/water mixture)

  • HPLC system with a validated stability-indicating method (as per Protocol 1)

Methodology:

  • Sample Preparation:

    • Control Solution: Prepare a solution of this compound in the chosen solvent at a known concentration.

    • Test Solution: Prepare a solution of this compound at the same concentration as the control, but also containing the antioxidant at a specified concentration (e.g., 0.1% w/v).

  • Stability Study:

    • Store both the control and test solutions under accelerated degradation conditions (e.g., exposure to light and/or elevated temperature).

    • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

  • HPLC Analysis:

    • Analyze the aliquots using the validated stability-indicating HPLC method.

    • Quantify the peak area of the this compound in each sample.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for both the control and test solutions.

    • Compare the degradation rates to determine the efficacy of the antioxidant in protecting this compound from oxidation.

Visualizations

Oxidation_Pathway This compound This compound (Phenolic Benzylisoquinoline Alkaloid) Phenoxy_Radical Phenoxy Radical Intermediate This compound->Phenoxy_Radical forms Oxidative_Stress Oxidative Stress (Oxygen, Light, Heat, Metal Ions) Oxidative_Stress->this compound initiates oxidation Degradation_Products Oxidized Degradation Products (e.g., Quinones) Phenoxy_Radical->Degradation_Products leads to

Caption: Proposed general oxidation pathway for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Control Prepare this compound Solution (Control) Stress Expose to Light / Heat Prep_Control->Stress Prep_Test Prepare this compound Solution + Antioxidant (Test) Prep_Test->Stress Sampling Sample at Time Points (0, 24, 48, 72h) Stress->Sampling HPLC HPLC Analysis (Stability-Indicating Method) Sampling->HPLC Data Quantify Degradation & Compare Rates HPLC->Data

Caption: Workflow for evaluating antioxidant efficacy.

Troubleshooting_Flowchart Start Suspected this compound Degradation Check_Appearance Visual Inspection: Discoloration? Start->Check_Appearance HPLC_Analysis Perform Stability-Indicating HPLC Analysis Check_Appearance->HPLC_Analysis Yes Check_Appearance->HPLC_Analysis No (for confirmation) Purity_OK Purity within Specification? HPLC_Analysis->Purity_OK Review_Storage Review Storage Conditions: - Light Exposure? - Temperature? - Atmosphere? Purity_OK->Review_Storage No End_OK No Action Needed Purity_OK->End_OK Yes Add_Antioxidant Incorporate Antioxidant & Re-evaluate Review_Storage->Add_Antioxidant Quarantine Quarantine Lot & Investigate Further Add_Antioxidant->Quarantine

References

Troubleshooting low bioactivity of synthetic Norarmepavine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the low bioactivity of synthetic Norarmepavine. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during experimental validation.

Section 1: Compound Identity, Purity, and Structure

Q1: My synthetic this compound shows significantly lower bioactivity than expected. How can I confirm the identity and purity of my compound?

A1: Discrepancies between expected and observed bioactivity often originate from issues with the compound itself. The first and most critical step is to rigorously verify the identity and purity of your synthetic this compound.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These are essential for confirming the core structure of this compound. Compare your spectra with literature values or with data from a certified reference standard if available. Look for unexpected peaks that may indicate residual solvents, reagents, or byproducts from the synthesis.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm the elemental composition and exact mass of your compound. This helps to rule out molecules with similar masses but different formulas.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity Assessment: HPLC is the gold standard for assessing purity. A reverse-phase method using a C18 column with a water/acetonitrile or water/methanol gradient is a common starting point. Purity should ideally be >95% for use in biological assays.

    • Method: Run a gradient elution and monitor with a UV detector at a wavelength where this compound has strong absorbance. The presence of multiple peaks indicates impurities.

Troubleshooting Flowchart for Compound Validation

start Low Bioactivity Observed check_identity Confirm Structure: ¹H NMR, ¹³C NMR, HRMS start->check_identity struct_ok Structure Correct? check_identity->struct_ok check_purity Assess Purity: HPLC (>95%) purity_ok Purity >95%? check_purity->purity_ok struct_ok->check_purity Yes resynthesize Problem Identified: Re-synthesize or Re-purify Compound struct_ok->resynthesize No purity_ok->resynthesize No next_step Compound Validated. Proceed to Assay Troubleshooting. purity_ok->next_step Yes

Caption: A logical workflow for validating the identity and purity of synthetic this compound.

Q2: Could the stereochemistry of my synthetic this compound be affecting its bioactivity?

A2: Absolutely. Bioactivity is often highly dependent on stereochemistry.[1][2] this compound has a chiral center, meaning it can exist as different stereoisomers (enantiomers). Biological targets like receptors and enzymes are chiral and typically show preferential binding to one specific isomer.

  • Problem: If your synthesis method (e.g., a standard Bischler-Napieralski synthesis) is not stereoselective, it will produce a racemic mixture (a 50:50 mix of both enantiomers).[3] If only one enantiomer is active, the effective concentration of your active compound is immediately halved, which may present as low bioactivity.

  • Solution:

    • Chiral Separation: Use chiral HPLC to separate the enantiomers and determine the enantiomeric excess (e.e.) of your sample.

    • Test Separately: Test the biological activity of each purified enantiomer individually to determine which one is responsible for the desired effect. The (R)- and (S)-isomers can have significantly different activities.[4]

    • Enantioselective Synthesis: For future work, consider employing an enantioselective synthesis route to produce only the desired active isomer.[5]

Section 2: Assay Design and Compound Behavior

Q3: My compound is pure, but still shows low activity. What are some common assay-related issues?

A3: If the compound's integrity is confirmed, the next step is to scrutinize your experimental setup. Several factors can lead to artificially low or variable results.

  • Solubility: Poor solubility in aqueous assay buffers is a frequent problem.

    • Issue: this compound may precipitate out of solution, drastically lowering the concentration available to interact with the biological target.

    • Troubleshooting:

      • Check Solubility: Visually inspect your highest concentration wells for precipitation.

      • Use Co-solvents: Prepare stock solutions in 100% DMSO. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

      • Incorporate Detergents: For some assays, adding a small amount of a non-ionic detergent like Triton X-100 or Tween-80 (e.g., 0.01-0.1%) can prevent compound aggregation.

  • Compound Stability:

    • Issue: The compound may be degrading over the course of the experiment due to factors like pH, temperature, or light exposure.

    • Troubleshooting: Assess compound stability by incubating it in the assay buffer under experimental conditions, then re-analyzing its purity and concentration by HPLC.

  • Inadequate Controls:

    • Positive Control: Always include a known active compound (a reference agonist or antagonist for your target) to confirm that the assay is performing correctly.

    • Negative Control: A vehicle control (e.g., buffer with the same final DMSO concentration as your test wells) is essential to establish the baseline response.

Q4: I'm testing this compound in a dopamine (B1211576) receptor binding assay and see no effect. What could be wrong?

A4: Dopamine receptors are common targets for benzylisoquinoline alkaloids. If you see no activity in a binding assay, consider both the target and the assay methodology. Dopamine D2 receptors, which are coupled to Gi/o proteins, are a primary target for many antipsychotic drugs.

Potential Issues in a Receptor Binding Assay:

  • Receptor Integrity: Ensure the cell membrane preparation or purified receptor you are using is active. The receptor's conformation is critical for ligand binding.

  • Radioligand Issues: If using a competitive radioligand binding assay, confirm the quality and specific activity of your radiolabeled ligand (e.g., [³H]spiperone).

  • Non-Equilibrium Conditions: Ensure your incubation time is sufficient to reach binding equilibrium. This can be determined through kinetic association and dissociation experiments.

  • Incorrect Target: While plausible, it's possible this compound has low affinity for the specific dopamine receptor subtype you are testing. It may have higher affinity for other receptors (e.g., adrenergic, serotonergic) or other classes of targets entirely.

Simplified Dopamine D2 Receptor Signaling Pathway

cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein (αβγ) D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts Dopamine Dopamine / Agonist Dopamine->D2R Binds & Activates This compound This compound (Potential Antagonist) This compound->D2R Binds & Blocks ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response

Caption: The Gi/o-coupled signaling pathway of the Dopamine D2 receptor, a potential target for this compound.

Section 3: Protocols and Reference Data

Q5: Can you provide a standard protocol for a competitive dopamine D2 receptor binding assay?

A5: Certainly. This is a representative protocol for a competitive radioligand binding assay using cell membranes expressing the human dopamine D2 receptor.

Experimental Protocol: Dopamine D2 Receptor Competitive Binding Assay

  • Objective: To determine the binding affinity (Ki) of synthetic this compound by measuring its ability to compete with a known radioligand ([³H]spiperone) for binding to the D2 receptor.

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

    • Radioligand: [³H]spiperone (a D2 antagonist).

    • Unlabeled Ligand for Non-Specific Binding (NSB): Haloperidol or unlabeled spiperone (B1681076) (10 µM).

    • Test Compound: Synthetic this compound, serially diluted.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Preparation: Thaw frozen cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that yields robust and specific binding (typically 5-20 µg of protein per well).

    • Assay Setup: In a 96-well plate, add reagents in the following order for a final volume of 200 µL:

      • Total Binding (TB): 50 µL Assay Buffer.

      • Non-Specific Binding (NSB): 50 µL of 10 µM Haloperidol.

      • Test Compound: 50 µL of serially diluted this compound.

    • Add 50 µL of [³H]spiperone (diluted in Assay Buffer to a final concentration near its Kd, e.g., 0.2-0.5 nM).

    • Add 100 µL of the diluted cell membrane preparation to each well to initiate the binding reaction.

    • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]spiperone binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a Competitive Binding Assay

prep Prepare Reagents: Membranes, Radioligand, Test Compound plate Plate Assay: Total Binding, NSB, & Compound Wells prep->plate incubate Incubate to Reach Equilibrium plate->incubate harvest Harvest onto Filters incubate->harvest wash Wash Filters harvest->wash count Add Scintillant & Count CPM wash->count analyze Analyze Data: Calculate IC50 & Ki count->analyze

Caption: A step-by-step experimental workflow for a radioligand binding assay.

Q6: What is the expected bioactivity of this compound? Could it be that my results are correct and the compound simply has low potency?

A6: This is a very important consideration. It is possible that your experimental results are accurate and that this compound has modest or low potency for the targets being tested. The term "bioactive" covers a wide spectrum of potencies.

Based on available literature, this compound has demonstrated pharmacological effects, but typically at high doses, suggesting it is not a highly potent compound in these specific assays.

Reported Bioactivity of (-)-Norarmepavine
Test System Observation
Mice (Oral Dose)200 mg/kg: Caused mydriasis (pupil dilation), bradypnea (slowed breathing), and decreased spontaneous motor activity.
Mice (Oral Dose)100 mg/kg: Caused only slight mydriasis.
Rats (Oral Dose)50 mg/kg: Exerted only a weak analgesic action.
Anesthetized Cats (IV)10 mg/kg: Produced transient depressor effects (drop in blood pressure).

The in vivo data suggests that while this compound is biologically active, high concentrations are required to elicit these effects. Therefore, if your in vitro assays show activity only in the high micromolar (µM) range, or no activity at lower concentrations, your results may be consistent with the compound's known pharmacological profile. It is crucial to compare your results against a potent, known reference compound to put the activity of this compound into perspective.

References

Technical Support Center: Norarmepavine Dose-Response Curve Inconsistencies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering inconsistencies in Norarmepavine dose-response curve experiments. The following information is designed to help identify and resolve common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My replicate data points for the this compound dose-response curve show high variability. What are the potential causes?

High variability between replicates is often due to technical errors in the experimental setup. Key areas to investigate include:

  • Inconsistent Cell Plating: Ensure a homogenous cell suspension and consistent cell numbers are plated in each well. Edge effects in microplates can also contribute to variability; consider avoiding the outer wells or filling them with a buffer.[1]

  • Incomplete Reagent Mixing: Thoroughly mix all reagents, including this compound dilutions, before adding them to the wells.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. Regular calibration of pipettes is recommended.

  • Cell Health and Viability: Ensure cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells can respond inconsistently to treatment.[1][2]

Q2: The slope of my this compound dose-response curve is unexpectedly shallow or steep. What does this indicate?

The slope of the dose-response curve (Hill coefficient) provides insights into the binding characteristics of the compound.

  • Shallow Slope: A shallow slope might suggest positive cooperativity in binding, compound instability, solubility issues at higher concentrations, or complex biological responses.[1]

  • Steep Slope: A steep slope could indicate positive cooperativity or might be an artifact of a narrow effective concentration range. It is important to ensure your dose range is appropriate to capture the full curve.

Q3: The EC50/IC50 value I've determined for this compound is significantly different from our historical data. What should I check?

A significant shift in the EC50 or IC50 value can be traced back to several key experimental parameters:

  • Cell Type and Passage Number: Different cell lines can exhibit varying sensitivities. Cell characteristics can also change with high passage numbers, so it's crucial to use cells within a consistent passage range.

  • Reagent Concentrations: The concentration of other critical reagents, such as substrates or enzymes in the assay, can influence the apparent potency of this compound.

  • Incubation Time: The duration of compound exposure can affect the observed response. Ensure incubation times are consistent across experiments.

  • Compound Stability and Storage: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.

Troubleshooting Guides

Issue 1: High Variability in Replicates

This guide will help you systematically troubleshoot high variability in your this compound dose-response data.

Hypothetical Troubleshooting Data

ParameterObserved IssueRecommended Action
Cell Seeding Density High well-to-well variability in cell numbers.Review and optimize cell counting and seeding protocols. Ensure a single-cell suspension before plating.
Reagent Preparation Inconsistent results between experiments using freshly prepared vs. older dilutions.Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Plate Reader Settings High background noise or signal variability.Check plate reader settings and ensure they are optimized for your specific assay.
Issue 2: Inconsistent EC50/IC50 Values

Use this guide to address significant shifts in the determined potency of this compound.

Hypothetical EC50 Shift Data

Experiment DateCell PassageEC50 (nM)Notes
2025-10-155120Baseline experiment
2025-10-2225450High passage number, potential for altered cell sensitivity.
2025-10-296115Used freshly prepared this compound stock.

Experimental Protocols

Standard Dose-Response Assay Protocol
  • Cell Culture: Plate cells at a predetermined optimal density in 96-well plates and incubate for 24 hours to allow for attachment.

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells.

  • Treatment: Add the this compound dilutions to the cells and incubate for the desired time period (e.g., 48 or 72 hours).

  • Assay Endpoint: Measure the biological response using a validated assay (e.g., CellTiter-Glo® for viability, or a specific functional assay).

  • Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50/IC50 value.

Visualizations

cluster_workflow Experimental Workflow for Dose-Response Assay A Cell Seeding C Cell Treatment A->C B This compound Serial Dilution B->C D Incubation C->D E Endpoint Measurement D->E F Data Analysis E->F cluster_troubleshooting Troubleshooting Logic for Inconsistent Curves Start Inconsistent Dose-Response Curve CheckVariability High Replicate Variability? Start->CheckVariability CheckPotency EC50/IC50 Shift? CheckVariability->CheckPotency No P_Variability Review: - Pipetting Technique - Cell Seeding Protocol - Reagent Mixing CheckVariability->P_Variability Yes CheckSlope Abnormal Slope? CheckPotency->CheckSlope No P_Potency Verify: - Cell Passage Number - Reagent Concentrations - Compound Stability CheckPotency->P_Potency Yes P_Slope Investigate: - Compound Solubility - Assay Incubation Time - Potential for Off-Target Effects CheckSlope->P_Slope Yes End Refined Experiment CheckSlope->End No P_Variability->End P_Potency->End P_Slope->End cluster_pathway Hypothetical Signaling Pathway for this compound This compound This compound Receptor Target Receptor (e.g., Adrenergic Receptor) This compound->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Cellular_Response Cellular Response (e.g., Proliferation, Viability) Kinase->Cellular_Response

References

Technical Support Center: Norarmepavine Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norarmepavine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a benzylisoquinoline alkaloid, a class of naturally occurring compounds with diverse biological activities. Research has indicated that this compound and its related compounds possess several biological properties, including tyrosinase inhibition, which is relevant for studies on melanogenesis and hyperpigmentation. Its precursor, Armepavine, has demonstrated anti-inflammatory and immunosuppressive effects.[1][2]

Q2: What are the common cell-based assays used for a compound like this compound?

Given the known activities of related alkaloids, this compound is likely to be evaluated in a variety of cell-based assays, including:

  • Cytotoxicity Assays: To determine the toxic concentration range of the compound on different cell lines. The MTT assay is a common method for this purpose.[3][4]

  • Anti-inflammatory Assays: To investigate its potential to reduce inflammation, for example, by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[5][6]

  • Tyrosinase Inhibition Assays: To assess its effect on melanin (B1238610) production in melanoma cell lines (e.g., B16-F10).

  • Antimicrobial Assays: To determine its efficacy against various bacterial or fungal strains.

Q3: My cell culture medium turned yellow and cloudy overnight after adding this compound. What is the cause?

A sudden yellowing of the culture medium (which typically contains a phenol (B47542) red pH indicator) and turbidity are classic signs of bacterial contamination. This is a common issue in cell culture and may not be directly caused by the this compound itself, but rather by contamination introduced during the experimental procedure.

Q4: I observe filamentous growth in my culture after treatment with this compound. What could this be?

The appearance of fuzzy, cotton-like, or thread-like growths is characteristic of fungal contamination. Fungal spores are airborne and can easily contaminate cultures if aseptic techniques are not strictly followed.

Q5: How can I be sure that my this compound stock solution is not the source of contamination?

Natural compounds, especially those extracted from plant sources, can sometimes be a source of microbial contaminants. It is crucial to sterilize your this compound stock solution before adding it to your cell cultures. The recommended method for heat-sensitive organic compounds is filter sterilization using a 0.22 µm syringe filter.

Troubleshooting Guides

Issue 1: Suspected Microbial Contamination

Symptoms:

  • Sudden change in medium color (e.g., yellow for bacterial, pink/purple for fungal).

  • Cloudiness or turbidity in the culture medium.

  • Microscopic observation reveals small, motile particles (bacteria) or filamentous structures (fungi).

  • A sudden drop in cell viability.

Possible Causes:

  • Non-sterile handling techniques.

  • Contaminated reagents, media, or sera.

  • Contamination of the this compound stock solution.

  • Issues with the incubator (e.g., contaminated water pan).

  • Improper use of the biological safety cabinet (BSC).

Solutions:

StepActionDetailed Instructions
1 Isolate and Discard Immediately isolate the contaminated culture vessel(s) to prevent cross-contamination. Autoclave all contaminated materials before disposal.
2 Decontaminate Thoroughly clean and decontaminate the incubator and BSC where the contaminated cultures were handled. Use a 70% ethanol (B145695) solution or a commercially available disinfectant.
3 Check Reagents Test all reagents (media, serum, buffers) used in the experiment for contamination by incubating a small aliquot in a separate flask without cells.
4 Sterilize Compound Filter-sterilize your this compound stock solution through a 0.22 µm syringe filter before adding it to the culture medium.
5 Review Aseptic Technique Ensure proper aseptic technique is being followed by all lab personnel. This includes minimizing the time cultures are outside the BSC and avoiding passing hands over open vessels.
Issue 2: Poor Cell Health or Unexpected Results After this compound Treatment

Symptoms:

  • Decreased cell proliferation or increased cell death at expected non-toxic concentrations.

  • Inconsistent results between replicate wells or experiments.

  • Changes in cell morphology not consistent with the expected biological effect.

Possible Causes:

  • Compound Precipitation: this compound may not be fully dissolved in the culture medium, leading to the formation of precipitates that can be mistaken for contamination or cause cytotoxic effects.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be at a toxic concentration in the final culture volume.

  • Incorrect Dosing: Errors in calculating the final concentration of this compound.

  • Cell Line Sensitivity: The specific cell line being used may be highly sensitive to the compound or the solvent.

Solutions:

StepActionDetailed Instructions
1 Check Compound Solubility Visually inspect your this compound stock solution and the final culture medium for any signs of precipitation. If precipitation is observed, consider adjusting the solvent or using a lower concentration.
2 Run a Solvent Control Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you distinguish between the effects of the compound and the solvent.
3 Perform a Dose-Response Curve Conduct a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration and to identify the cytotoxic threshold.
4 Verify Cell Health Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cells that are over-confluent.

Data Presentation

Table 1: Summary of Reported IC50 Values for this compound and Related Alkaloids

CompoundAssayCell Line/TargetIC50 (µM)
This compoundMushroom Tyrosinase Inhibition-7.5
ArmepavineMushroom Tyrosinase Inhibition-6.5
N-methylcoclaurineMushroom Tyrosinase Inhibition-6.5
CoclaurineMushroom Tyrosinase Inhibition-3.9
NornuciferineMushroom Tyrosinase Inhibition-3.9
NuciferineMushroom Tyrosinase Inhibition-7.1

Data extracted from a study on tyrosinase inhibitory activities of various alkaloids.[1]

Experimental Protocols

Representative Protocol: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow MTT Assay Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Logarithmic Growth Phase) cell_seeding 2. Seed Cells (96-well plate) cell_culture->cell_seeding incubation_24h 3. Incubate (24 hours) cell_seeding->incubation_24h compound_prep 4. Prepare this compound Dilutions incubation_24h->compound_prep treatment 5. Treat Cells incubation_24h->treatment compound_prep->treatment incubation_treatment 6. Incubate (e.g., 48 hours) treatment->incubation_treatment mtt_addition 7. Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt 8. Incubate (4 hours) mtt_addition->incubation_mtt dissolve_formazan 9. Dissolve Formazan (DMSO) incubation_mtt->dissolve_formazan read_absorbance 10. Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability 11. Calculate % Viability read_absorbance->calculate_viability determine_ic50 12. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for a typical MTT cytotoxicity assay with this compound.

contamination_troubleshooting Troubleshooting Microbial Contamination start Contamination Suspected visual_check Visual & Microscopic Inspection start->visual_check isolate Isolate & Discard Contaminated Cultures visual_check->isolate decontaminate Decontaminate Incubator & BSC isolate->decontaminate check_reagents Check Sterility of Reagents & Media decontaminate->check_reagents check_compound Check Sterility of This compound Stock check_reagents->check_compound review_technique Review Aseptic Technique check_compound->review_technique solution Problem Resolved review_technique->solution

Caption: A logical workflow for troubleshooting microbial contamination.

signaling_pathway Potential Anti-inflammatory Signaling Pathway of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK This compound This compound MAPK p38/JNK/ERK This compound->MAPK This compound->IKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Pro_inflammatory IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nuc NF-κB (in Nucleus) NFkB->NFkB_nuc Translocation NFkB_nuc->Pro_inflammatory

Caption: Potential inhibitory effect of this compound on NF-κB and MAPK pathways.

References

Validation & Comparative

A Comparative Analysis of the Pharmacological Effects of Norarmepavine and Coclaurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological effects of two structurally related benzylisoquinoline alkaloids: Norarmepavine and Coclaurine. The information presented is based on available experimental data, focusing on their cardiovascular effects and underlying mechanisms of action.

Overview of this compound and Coclaurine

This compound and Coclaurine are naturally occurring alkaloids found in various plant species. Their structural similarity results in some overlapping biological activities, yet subtle differences in their chemical makeup lead to distinct pharmacological profiles. This comparison aims to elucidate these differences to aid in research and drug development endeavors.

Comparative Cardiovascular Effects

Both this compound and Coclaurine exhibit significant effects on the cardiovascular system, primarily acting as hypotensive and vasorelaxant agents.

In Vivo Cardiovascular Effects in Rats

A key study investigating the in vivo effects of this compound in anesthetized rats revealed its potent hypotensive and bradycardic properties.

ParameterThis compound (10 mg/kg i.v.)
Mean Arterial Pressure (MAP) 45% decrease
Heart Rate (HR) 21% decrease

Data sourced from a study on the cardiovascular effects of plant secondary metabolites.[1]

In Vitro Vasorelaxant Effects on Rat Aorta

Both compounds induce relaxation of aortic smooth muscle, suggesting a direct effect on the vasculature. Their potency in relaxing KCl-induced contractions has been quantified by their RC50 values.

CompoundRC50 (M) for Aortic Relaxation
(±)-Norarmepavine 4.4 x 10⁻⁵
(±)-Coclaurine 8.2 x 10⁻⁵

(RC50: The concentration of the compound that produces 50% of the maximal relaxation)

These results indicate that this compound is approximately twice as potent as Coclaurine in inducing vasorelaxation in this experimental model.

Mechanisms of Action

The cardiovascular effects of this compound and Coclaurine are primarily attributed to their modulation of ion channels.

This compound: Calcium Channel Modulation

This compound's vasorelaxant effects are consistent with the mechanism of a calcium channel antagonist. By blocking L-type calcium channels in vascular smooth muscle cells, this compound inhibits the influx of extracellular calcium. This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase (MLCK), leading to the dephosphorylation of myosin light chains and subsequent muscle relaxation and vasodilation.

Norarmepavine_Signaling This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Intracellular_Ca->Calmodulin Inhibits activation Relaxation Vasodilation Intracellular_Ca->Relaxation MLCK_inactive Inactive MLCK MLCK_active Active MLCK Myosin_LC Myosin-LC MLCK_active->Myosin_LC Phosphorylation MLCK_inactive->MLCK_active Myosin_LC_P Myosin-LC-P Contraction Contraction Myosin_LC_P->Contraction Myosin_LC->Myosin_LC_P Coclaurine_Signaling Coclaurine Coclaurine nAChR Nicotinic ACh Receptor (Autonomic Ganglia) Coclaurine->nAChR Antagonizes Sympathetic_Outflow Sympathetic Outflow nAChR->Sympathetic_Outflow Modulates ACh Acetylcholine ACh->nAChR Activates Cardiovascular_Effects ↓ Heart Rate ↓ Blood Pressure Sympathetic_Outflow->Cardiovascular_Effects in_vivo_workflow start Start anesthetize Anesthetize Rat (e.g., urethane/ketamine) start->anesthetize cannulate_trachea Cannulate Trachea (for respiration) anesthetize->cannulate_trachea cannulate_carotid Cannulate Carotid Artery cannulate_trachea->cannulate_carotid connect_transducer Connect Cannula to Pressure Transducer cannulate_carotid->connect_transducer stabilize Allow for Stabilization connect_transducer->stabilize administer_drug Administer this compound/Coclaurine (i.v.) stabilize->administer_drug record_data Record Blood Pressure and Heart Rate administer_drug->record_data end End record_data->end ex_vivo_workflow start Start isolate_aorta Isolate Thoracic Aorta from Rat start->isolate_aorta cut_rings Cut Aorta into Rings (4-5 mm) isolate_aorta->cut_rings mount_rings Mount Rings in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O₂/5% CO₂) cut_rings->mount_rings equilibrate Equilibrate under Tension mount_rings->equilibrate induce_contraction Induce Contraction (e.g., 70 mM KCl) equilibrate->induce_contraction add_compound Add Cumulative Concentrations of This compound/Coclaurine induce_contraction->add_compound measure_relaxation Measure Relaxation as a Percentage of Induced Contraction add_compound->measure_relaxation end End measure_relaxation->end

References

Validating the In Vivo Hypotensive Effects of Norarmepavine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo hypotensive effects of Norarmepavine, a benzylisoquinoline alkaloid, with other established antihypertensive agents. The information is supported by experimental data to assist in evaluating its potential as a therapeutic agent.

Executive Summary

This compound has demonstrated significant hypotensive and bradycardic effects in in vivo studies. The primary mechanism of action appears to be related to calcium channel antagonism, leading to vasodilation and a subsequent reduction in blood pressure. While direct comparative studies with a wide range of standard antihypertensive drugs are not extensively available in the public domain, this guide synthesizes the existing data on this compound and provides a comparative context against common classes of antihypertensive medications based on their known mechanisms and effects.

Quantitative Data on this compound's Hypotensive Effects

The following table summarizes the in vivo effects of intravenously administered (±)-Norarmepavine on mean arterial pressure (MAP) and heart rate (HR) in anaesthetized Sprague-Dawley rats.

Dose (mg/kg i.v.)Mean Arterial Pressure (MAP) ReductionHeart Rate (HR) ReductionDuration of EffectReflex Tachycardia
5Minimal ChangeMinimal ChangeNot specifiedNot observed
7.5Minimal ChangeMinimal ChangeNot specifiedNot observed
1045% (approx. 48 mmHg)21% (approx. 90 beats/min)Variable, up to 8 minutesNot observed

Comparative Analysis with Standard Antihypertensive Agents

Direct in vivo comparative studies between this compound and a broad spectrum of standard antihypertensive drugs are limited. However, a comparison can be drawn based on their mechanisms of action and known cardiovascular effects.

Drug ClassExample(s)Primary Mechanism of ActionKey In Vivo Effects
Benzylisoquinoline Alkaloid This compound Calcium channel antagonist-like effectDecreases blood pressure and heart rate.
ACE InhibitorsCaptopril, EnalaprilInhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.Lowers blood pressure, may have cardioprotective effects.
Angiotensin II Receptor Blockers (ARBs)LosartanBlocks the action of angiotensin II on AT1 receptors, leading to vasodilation.Reduces blood pressure and provides renal protection in certain populations.
Calcium Channel Blockers (CCBs)Amlodipine, VerapamilBlocks the entry of calcium into vascular smooth muscle cells and/or cardiac muscle cells, causing vasodilation and/or reduced cardiac output.Effectively lowers blood pressure; some have anti-anginal properties.
Beta-BlockersMetoprolol, PropranololBlocks the effects of adrenaline on beta-receptors, primarily in the heart, reducing heart rate and contractility.Lowers blood pressure, particularly in patients with high sympathetic tone.

Experimental Protocols

The following is a detailed methodology for a key in vivo experiment cited in this guide, based on the study of the cardiovascular effects of this compound.

In Vivo Blood Pressure Measurement in Anaesthetized Rats
  • Animal Model: Young adult Sprague-Dawley rats of both sexes, weighing 200-350 g, were used. The animals were given food and water ad libitum prior to the experiment.

  • Anesthesia: Rats were anaesthetized with Nembutal (50 mg/kg, intraperitoneally).

  • Surgical Preparation:

    • A midline incision was made in the neck to expose the trachea, and a respiratory cannula was inserted.

    • The femoral artery and vein were cannulated with polyethylene (B3416737) tubing (PE90 and PE50, respectively).

  • Blood Pressure and Heart Rate Recording:

    • The catheter in the femoral artery was connected to a Gould Model P23 IDS Statham pressure transducer, which was linked to a Nihon Khoden polygraph to record arterial blood pressure.

    • Heart rate was calculated from the EKG derivatives (DII or DIII).

  • Drug Administration:

    • After a 15-minute stabilization period, this compound, dissolved in 0.9% NaCl, was administered intravenously through the femoral vein cannula.

    • The drug was infused at a rate of 0.1-0.5 mL/min.

  • Data Analysis:

    • The mean arterial pressure (MAP) was calculated from the recorded blood pressure.

    • The duration of the hypotensive effect was measured as the time from drug injection until the MAP returned to a value indistinguishable from the control.

Visualizing the Mechanisms and Workflows

Proposed Signaling Pathway for this compound's Hypotensive Effect

The following diagram illustrates the proposed mechanism of action for this compound, highlighting its role as a calcium channel antagonist in vascular smooth muscle cells.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Vascular Smooth Muscle Cell) This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Blocks Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Ca²⁺ Influx (Inhibited) Calmodulin Calmodulin Ca_ion->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Myosin Light Chain Kinase (Inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to Relaxation Muscle Relaxation (Vasodilation) Contraction->Relaxation Inhibition leads to

Caption: Proposed signaling pathway of this compound in vascular smooth muscle cells.

Experimental Workflow for In Vivo Blood Pressure Measurement

This diagram outlines the key steps in the experimental protocol for assessing the in vivo hypotensive effects of a compound in a rat model.

cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal_Model Sprague-Dawley Rat (200-350g) Anesthesia Anesthetize (Nembutal 50 mg/kg i.p.) Animal_Model->Anesthesia Surgery Surgical Cannulation (Trachea, Femoral Artery & Vein) Anesthesia->Surgery Stabilization Stabilization Period (15 min) Surgery->Stabilization Drug_Admin Intravenous Drug Administration (this compound) Stabilization->Drug_Admin Data_Acquisition Continuous Monitoring (Blood Pressure & EKG) Drug_Admin->Data_Acquisition MAP_HR_Calc Calculate Mean Arterial Pressure (MAP) & Heart Rate (HR) Data_Acquisition->MAP_HR_Calc Effect_Duration Determine Duration of Hypotensive Effect MAP_HR_Calc->Effect_Duration Comparison Compare Pre- and Post-Drug Values Effect_Duration->Comparison

Caption: Workflow for in vivo hypotensive effect validation in a rat model.

Unveiling the Cross-Reactivity Profile of Norarmepavine in Receptor Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential therapeutic effects and off-target liabilities. This guide provides a comparative analysis of the anticipated receptor binding profile of Norarmepavine, a benzylisoquinoline alkaloid, by examining the well-characterized profiles of structurally related aporphine (B1220529) alkaloids. Due to the limited availability of direct binding data for this compound, this guide leverages comprehensive data from its close analogs, Nuciferine and Glaucine (B1671577), to infer a probable cross-reactivity landscape.

This compound's chemical structure as a benzylisoquinoline alkaloid places it in a class of compounds known for their diverse pharmacological activities, often mediated by interactions with a range of G-protein coupled receptors (GPCRs). To provide a predictive comparison, this guide presents detailed receptor binding data for Nuciferine and Glaucine, two well-studied aporphine alkaloids for which this compound is a biosynthetic precursor. This information offers valuable insights into the potential receptor interactions of this compound.

Comparative Receptor Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of Nuciferine and Glaucine at a panel of key central nervous system receptors. Lower Ki values are indicative of higher binding affinity. This data strongly suggests that this compound is likely to exhibit a broad cross-reactivity profile, with potential interactions at various dopamine, serotonin, and adrenergic receptors.

Receptor SubtypeNuciferine (Ki, nM)[1][2][3][4]Glaucine (Ki, nM)Functional Activity of Analogs[1][2][3][4][5][6]
Dopamine Receptors
D1130Antagonist activity noted[5]Nuciferine: Partial Agonist
D264Antagonist activity noted[5]Nuciferine: Partial Agonist
D319--
D42000-Nuciferine: Agonist
D52600-Nuciferine: Partial Agonist
Serotonin Receptors
5-HT1A3200-Nuciferine: Agonist
5-HT2A478(S)-glaucine: Partial Agonist; (R)-glaucine: Positive Allosteric Modulator[5][6]Nuciferine: Antagonist
5-HT2B1000(S)-glaucine: Partial Agonist[6]Nuciferine: Antagonist
5-HT2C131(S)-glaucine: Partial Agonist[6]Nuciferine: Antagonist
5-HT6700-Nuciferine: Partial Agonist
5-HT7150-Nuciferine: Inverse Agonist
Adrenergic Receptors
α1A430Antagonist activity noted[6]-
α1B180Antagonist activity noted[6]-
α1D340Antagonist activity noted[6]-
Transporters
Dopamine (DAT)430-Nuciferine: Inhibitor
Serotonin (SERT)>10000--
Norepinephrine (NET)>10000--
Other
Histamine H1210--
M1 (Muscarinic)1300--
M2 (Muscarinic)1600--
M3 (Muscarinic)1100--
M4 (Muscarinic)1200--
M5 (Muscarinic)590--

Signaling Pathways and Experimental Workflow

The interaction of a ligand with its receptor initiates a cascade of intracellular events. The diagram below illustrates a generalized signaling pathway for a G-protein coupled receptor, which is the primary target for the compounds discussed.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR G-Protein Coupled Receptor Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

A generalized G-protein coupled receptor (GPCR) signaling cascade.

The determination of a compound's binding affinity is typically achieved through competitive radioligand binding assays. The following diagram outlines the logical workflow of such an experiment.

Receptor_Binding_Assay_Workflow Start Start Prep_Receptor Prepare Receptor Source (e.g., cell membranes) Start->Prep_Receptor Prep_Ligands Prepare Radioligand and Test Compound (this compound) Start->Prep_Ligands Incubate Incubate Receptor, Radioligand, and Test Compound Prep_Receptor->Incubate Prep_Ligands->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Analyze Data Analysis (IC50 and Ki determination) Quantify->Analyze End End Analyze->End

References

Norarmepavine: A Comparative Efficacy Analysis Against Other Benzylisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of norarmepavine (B585789) with other notable benzylisoquinoline alkaloids (BIAs). Benzylisoquinoline alkaloids are a large and diverse class of plant-derived secondary metabolites, many of which possess significant pharmacological properties. This document summarizes key experimental data, details the methodologies of cited experiments, and presents signaling pathways and workflows using standardized diagrams to facilitate objective comparison.

Comparative Bioactivity Data

The following tables summarize the in vitro efficacy of this compound and other selected benzylisoquinoline alkaloids across various pharmacological assays. The data, presented primarily as half-maximal inhibitory concentration (IC50) or half-maximal response concentration (RC50), offer a quantitative basis for comparison.

Table 1: Vasorelaxant Activity on Rat Aorta
AlkaloidEfficacy MetricValue (M)Comments
(±)-Norarmepavine RC504.4 x 10⁻⁵Produced 100% relaxation of KCl-induced contractions.[1]
(±)-CoclaurineRC508.2 x 10⁻⁵Produced 100% relaxation of KCl-induced contractions.[1]
(±)-NorcoclaurineRC507.5 x 10⁻⁵Maximal relaxation attained was 46.7%.[1]

RC50: The concentration of the alkaloid required to produce 50% of the maximal relaxation.

Table 2: Inhibitory Activity on Melanogenesis in B16F10 Cells
AlkaloidEfficacy MetricValue (µM)Positive Control
This compound IC507.5Arbutin (IC50 = 174 µM)[1]
ArmepavineIC506.5Arbutin (IC50 = 174 µM)[1]
N-MethylcoclaurineIC506.5Arbutin (IC50 = 174 µM)[1]
Coclaurine (B195748)IC503.9Arbutin (IC50 = 174 µM)[1]
NornuciferineIC503.9Arbutin (IC50 = 174 µM)
NuciferineIC507.1Arbutin (IC50 = 174 µM)

IC50: The concentration of the alkaloid required to inhibit 50% of the melanogenesis.

Table 3: Anticancer Activity (Cytotoxicity) Against Various Cancer Cell Lines
AlkaloidCancer Cell LineEfficacy MetricValue (µM)
SanguinarineA549 (Lung Carcinoma)IC500.61
SanguinarineNB-4 (Leukemia)IC500.53
BerberineHT29 (Colon Cancer)IC5052.37
BerberineMCF-7 (Breast Cancer)IC50>100
PapaverineMDA-MB-231 (Breast Cancer)IC500.19
PapaverineMDA-MB-468 (Breast Cancer)IC500.23
NoscapineH460 (Non-small Cell Lung Cancer)IC5034.7
NoscapineA549 (Non-small Cell Lung Cancer)IC5061.25
CoclaurineHCT116 (Colon Cancer)IC50Data not available in µM
CoclaurineMCF-7 (Breast Cancer)IC50Data not available in µM
CoclaurineHepG-2 (Liver Cancer)IC50Data not available in µM

Note: Direct comparative IC50 values for this compound in these specific cancer cell lines were not available in the searched literature. The data for coclaurine was presented in µg/mL and has been omitted for consistency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.

Vasorelaxant Activity on Rat Aortic Rings

This protocol is used to determine the vasorelaxant effects of compounds on isolated arterial tissue.

  • Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and fatty tissues, and cut into rings of approximately 4-5 mm in width. The endothelium can be mechanically removed by gently rubbing the intimal surface.

  • Experimental Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and bubbled with a 95% O₂ and 5% CO₂ gas mixture. The rings are connected to isometric force transducers to record changes in tension.

  • Contraction Induction: After an equilibration period, the aortic rings are contracted by adding a high concentration of potassium chloride (e.g., 70 mM KCl) or an agonist like phenylephrine.

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test alkaloid are added to the organ bath to elicit a concentration-response curve for relaxation.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by KCl or phenylephrine. The RC50 value is calculated from the concentration-response curve.

Melanogenesis Inhibition Assay in B16F10 Murine Melanoma Cells

This assay is used to screen for compounds that inhibit the production of melanin (B1238610) in cultured melanoma cells.

  • Cell Culture: B16F10 mouse melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Cells are seeded in multi-well plates. After cell attachment, the medium is replaced with fresh medium containing various concentrations of the test alkaloids. Cells may be stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.

  • Melanin Content Measurement: After a set incubation period (e.g., 48-72 hours), the cells are washed with phosphate-buffered saline (PBS) and lysed with a solution of NaOH. The melanin content in the lysate is quantified by measuring the absorbance at a specific wavelength (e.g., 475 nm) using a microplate reader.

  • Cell Viability Assay: A parallel assay, such as the MTT assay, is performed to ensure that the observed decrease in melanin is not due to cytotoxicity of the tested compounds.

  • Data Analysis: The melanin content is normalized to the cell viability. The IC50 value, the concentration at which the compound inhibits melanin production by 50%, is calculated.

Cytotoxicity Assays (MTT and SRB)

These colorimetric assays are widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of the test alkaloids for a specified period (e.g., 48-72 hours).

    • MTT Addition: MTT solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a detergent solution). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is determined from the dose-response curve.

  • SRB (Sulphorhodamine B) Assay:

    • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

    • Cell Fixation: The cells are fixed to the plate using trichloroacetic acid (TCA).

    • Staining: The fixed cells are stained with the SRB dye, which binds to cellular proteins.

    • Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).

    • Measurement and Data Analysis: The absorbance of the solubilized dye is measured (typically at 510-565 nm), which is proportional to the total cellular protein content and thus the number of viable cells. The IC50 is then calculated.

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways relevant to the assessment of benzylisoquinoline alkaloids.

experimental_workflow_vasorelaxation cluster_preparation Tissue Preparation cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Aorta_Excision Aorta Excision from Rat Ring_Preparation Cut into 4-5 mm Rings Aorta_Excision->Ring_Preparation Mounting Mount in Organ Bath Ring_Preparation->Mounting Equilibration Equilibration Mounting->Equilibration Contraction Induce Contraction (KCl or PE) Equilibration->Contraction Compound_Addition Add Alkaloid (Cumulative Doses) Contraction->Compound_Addition Record_Tension Record Tension Changes Compound_Addition->Record_Tension Calculate_RC50 Calculate RC50 Record_Tension->Calculate_RC50

Caption: Workflow for the Rat Aortic Ring Vasorelaxation Assay.

experimental_workflow_melanogenesis cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Cell_Seeding Seed B16F10 Cells Stimulation Stimulate with α-MSH Cell_Seeding->Stimulation Compound_Treatment Treat with Alkaloids Stimulation->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation Viability_Assay Perform Viability Assay (MTT) Compound_Treatment->Viability_Assay Cell_Lysis Lyse Cells Incubation->Cell_Lysis Measure_Absorbance Measure Melanin Absorbance Cell_Lysis->Measure_Absorbance Normalization Normalize Melanin to Viability Measure_Absorbance->Normalization Viability_Assay->Normalization Calculate_IC50 Calculate IC50 Normalization->Calculate_IC50

Caption: Workflow for the B16F10 Melanogenesis Inhibition Assay.

signaling_pathway_nfkb cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α IKK IKK Complex LPS->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to IkB_NFkB->NFkB releases DNA DNA (κB sites) NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes activates transcription BIA_inhibition Potential Inhibition by Benzylisoquinoline Alkaloids BIA_inhibition->IKK e.g., Berberine

Caption: Simplified NF-κB Signaling Pathway and Potential Inhibition by BIAs.

References

Replicating Cardiovascular Studies of Norarmepavine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cardiovascular effects of Norarmepavine, a benzylisoquinoline alkaloid, alongside its structural analogs Coclaurine and Norcoclaurine, and established calcium channel blockers Verapamil, Nifedipine, and Diltiazem. The information presented is based on preclinical studies and is intended to assist researchers in replicating and expanding upon these findings.

In Vivo Cardiovascular Effects in Anesthetized Rats

The primary in vivo effects of this compound and comparator drugs are summarized below. These studies were typically conducted in anesthetized rats, with blood pressure and heart rate monitored via arterial cannulation.

CompoundDoseRoute of AdministrationChange in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Citation
This compound 10 mg/kgIntravenous (i.v.)↓ 45% (approx. 48 mmHg)↓ 21% (approx. 90 beats/min)
Verapamil 1.88 mg/kgIntravenous (i.v.)↓ (Quantitative data not specified)↑ Cycle Length (↓ HR)
Nifedipine 50 µg/kgIntracerebroventricular (i.c.v.)
Diltiazem 0.4 mg/kgIntravenous (i.v.)

In Vitro Vasorelaxant Effects on Isolated Rat Aorta

The vasorelaxant properties of these compounds were assessed using isolated rat aortic rings pre-contracted with a high concentration of potassium chloride (KCl), which induces contraction primarily through the influx of extracellular calcium via L-type calcium channels. The potency of relaxation is often expressed as the RC50 or IC50 value, the concentration required to produce 50% of the maximal relaxation.

CompoundPre-contraction AgentMaximal Relaxation (%)RC50 / IC50 (M)Citation
This compound KCl (70 mM)100%4.4 x 10⁻⁵
Coclaurine KCl (70 mM)100%8.2 x 10⁻⁵
Norcoclaurine KCl (70 mM)46.7%7.5 x 10⁻⁵
Verapamil KCl (70 mM)100%(Potency ranked higher than this compound)
Nifedipine KCl (40 mM)-7.5 x 10⁻⁹
Diltiazem KCl90%1.035 x 10⁻⁵

Experimental Protocols

In Vivo Measurement of Blood Pressure and Heart Rate in Anesthetized Rats

This protocol outlines the general procedure for measuring the direct cardiovascular effects of a test compound in an anesthetized rat model.

1. Animal Preparation:

  • Adult Sprague-Dawley or Wistar rats are typically used.

  • Animals are anesthetized with an appropriate agent (e.g., urethane, pentobarbital) administered intraperitoneally. Anesthesia depth is monitored by checking reflexes.

  • The rat is placed on a surgical board, and the ventral neck area is shaved and disinfected.

2. Surgical Procedure:

  • A midline incision is made in the neck to expose the trachea, carotid artery, and jugular vein.

  • Tracheostomy may be performed to ensure a clear airway.

  • The jugular vein is cannulated for intravenous drug administration.

  • The carotid artery is cannulated with a saline-filled catheter connected to a pressure transducer to record blood pressure and heart rate.

3. Data Acquisition:

  • After a stabilization period to ensure baseline hemodynamic stability, the test compound is administered intravenously.

  • Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded using a data acquisition system.

  • Dose-response relationships can be established by administering increasing doses of the compound.

experimental_workflow_in_vivo cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_data Data Acquisition animal Sprague-Dawley Rat anesthesia Anesthetize (e.g., Urethane) animal->anesthesia cannulation Cannulate Carotid Artery and Jugular Vein anesthesia->cannulation transducer Connect Artery to Pressure Transducer cannulation->transducer stabilize Stabilization Period transducer->stabilize administer Administer Test Compound (i.v.) stabilize->administer record Record MAP and HR administer->record

In vivo blood pressure measurement workflow.

In Vitro Assessment of Vasorelaxation in Isolated Rat Aorta

This ex vivo method allows for the characterization of a compound's direct effect on vascular smooth muscle tone.

1. Tissue Preparation:

  • A rat is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

  • Adherent connective tissue is removed, and the aorta is cut into rings of 2-4 mm in length.

2. Experimental Setup:

  • Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

  • One end of the ring is fixed, and the other is attached to a force transducer to measure isometric tension.

  • The rings are allowed to equilibrate under a resting tension.

3. Experimental Procedure:

  • The viability of the rings is tested with a contracting agent (e.g., phenylephrine (B352888) or KCl).

  • After washing and returning to baseline, a sustained contraction is induced with a high concentration of KCl (e.g., 70 mM).

  • Once the contraction reaches a stable plateau, cumulative concentrations of the test compound are added to the organ bath.

  • The resulting relaxation is recorded and expressed as a percentage of the maximal KCl-induced contraction.

experimental_workflow_in_vitro cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_procedure Experimental Procedure dissect Dissect Thoracic Aorta clean_slice Clean and Slice into Rings dissect->clean_slice mount Mount Rings in Organ Bath clean_slice->mount transducer Connect to Force Transducer mount->transducer equilibrate Equilibrate under Tension transducer->equilibrate contract Induce Contraction (e.g., KCl) equilibrate->contract add_compound Add Test Compound contract->add_compound record Record Relaxation add_compound->record

In vitro aortic ring vasorelaxation workflow.

Signaling Pathway

The primary mechanism of action for this compound and the comparator calcium channel blockers is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This blockade prevents the influx of extracellular calcium, a critical step in the signaling cascade that leads to muscle contraction.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol depolarization Depolarization (e.g., by high K+) ltcc L-type Ca2+ Channel depolarization->ltcc opens ca_influx Ca2+ Influx ltcc->ca_influx calmodulin Calmodulin ca_influx->calmodulin binds ca_calmodulin Ca2+-Calmodulin Complex mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck activates mlc Myosin Light Chain (MLC) mlck->mlc phosphorylates mlc_p Phosphorylated MLC contraction Muscle Contraction mlc_p->contraction This compound This compound & Comparator Drugs This compound->ltcc blocks

Mechanism of vasorelaxation by L-type Ca2+ channel blockade.

Norarmepavine Demonstrates Superior Potency Over Norcoclaurine in Aortic Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of the vasodilatory effects of norarmepavine (B585789) and norcoclaurine, two structurally related benzylisoquinoline alkaloids, reveals that this compound is significantly more potent and effective in inducing relaxation of aortic smooth muscle. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the cardiovascular field.

The study, focusing on the cardiovascular effects of these plant-derived secondary metabolites, highlights the critical role of molecular structure, specifically the degree of methylation, in determining the pharmacological activity of these compounds on vascular tissue.

Quantitative Comparison of Vasorelaxant Potency

The relaxant activity of this compound and norcoclaurine was evaluated on isolated rat aortic rings pre-contracted with 70 mM potassium chloride (KCl). The results, summarized in the table below, clearly indicate the superior efficacy and potency of this compound.

CompoundRC50 (M)Maximal Relaxation (%)
This compound 4.4 x 10-5100%
Norcoclaurine 7.5 x 10-546.7% ± 7.4%

(RC50: The concentration of the compound required to produce 50% of the maximal relaxation.)

This compound not only achieved complete (100%) relaxation of the KCl-induced contractions, but it did so at a lower concentration compared to norcoclaurine[1]. In contrast, norcoclaurine exhibited a significantly lower maximal relaxation of only 46.7%, even at the highest concentration tested (10-3 M)[1]. The rank order of potency for vasorelaxation was determined to be: (±)-verapamil > (±)-norarmepavine > (±)-norcoclaurine[1].

Experimental Protocols

The following methodology was utilized to determine the vasorelaxant effects of this compound and norcoclaurine on aortic smooth muscle.

Tissue Preparation and Mounting:

  • Male Sprague-Dawley rats were used in the study.

  • The thoracic aorta was excised, cleaned of adhering fat and connective tissue, and cut into rings of 3-4 mm in width.

  • The aortic rings were mounted in organ baths containing Krebs solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

  • The rings were placed under an initial resting tension of 2 g and allowed to equilibrate for a period of 60-90 minutes.

Induction of Contraction and Measurement of Relaxation:

  • Following the equilibration period, a sustained contraction of the aortic smooth muscle was induced by the addition of 70 mM potassium chloride (KCl) to the organ bath.

  • Once the KCl-induced contraction reached a stable plateau, cumulative concentration-response curves were generated by the stepwise addition of this compound or norcoclaurine (from 10-6 M to 10-3 M).

  • Changes in isometric tension were recorded using force-displacement transducers connected to a polygraph.

  • The relaxant effect of each compound at each concentration was expressed as a percentage of the maximal contraction induced by KCl.

experimental_workflow cluster_prep Tissue Preparation cluster_mounting Mounting & Equilibration cluster_exp Experiment excision Excision of Thoracic Aorta cleaning Cleaning of Connective Tissue excision->cleaning ringing Cutting into 3-4 mm Rings cleaning->ringing mount Mount in Organ Bath (Krebs Solution, 37°C, 95% O2) ringing->mount tension Apply 2g Resting Tension mount->tension equilibrate Equilibrate for 60-90 min tension->equilibrate contract Induce Contraction (70 mM KCl) equilibrate->contract add_compound Cumulative Addition of This compound or Norcoclaurine (10⁻⁶ to 10⁻³ M) contract->add_compound record Record Isometric Tension add_compound->record

Caption: Experimental workflow for assessing vasorelaxant potency.

Proposed Signaling Pathway

The mechanism underlying the vasorelaxant effects of these alkaloids involves the modulation of calcium ion (Ca2+) influx into vascular smooth muscle cells. The experimental data suggests a calcium antagonist-like effect for both compounds[1].

KCl induces vasoconstriction by depolarizing the smooth muscle cell membrane. This change in membrane potential leads to the opening of voltage-gated L-type calcium channels, allowing an influx of extracellular Ca2+. The increase in intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction.

This compound and norcoclaurine are proposed to inhibit this process by blocking these voltage-gated calcium channels, thereby reducing Ca2+ influx and leading to muscle relaxation. The higher potency of this compound suggests a more effective interaction with these channels. This proposed mechanism is consistent with the observation that an increased degree of methylation on the benzylisoquinoline structure enhances relaxant activity[1].

signaling_pathway cluster_membrane Smooth Muscle Cell Membrane cluster_cell Intracellular Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction Relaxation Muscle Relaxation KCl KCl (70mM) Depolarization Membrane Depolarization KCl->Depolarization Depolarization->Ca_Channel Opens Ca_Influx->Contraction Triggers This compound This compound Norcoclaurine This compound->Ca_Channel Blocks

Caption: Proposed mechanism of Ca²⁺ antagonism in vasorelaxation.

References

Statistical Validation of Norarmepavine's Bradycardic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the bradycardic effects of Norarmepavine with other established bradycardic agents, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of heart rate.

Data Presentation: Quantitative Comparison of Bradycardic Effects

The following tables summarize the quantitative data on the bradycardic effects of this compound and comparator drugs, verapamil (B1683045) and ivabradine (B130884). It is important to note that the experimental conditions varied between studies, which should be considered when comparing the data directly.

Table 1: In Vivo Bradycardic Effects in Rats

CompoundDoseRoute of AdministrationAnimal ModelHeart Rate ReductionCitation
This compound10 mg/kgIntravenous (i.v.)Anesthetized Rats21%[1]
Verapamil220 µg/kg/minIntravenous (i.v.) InfusionConscious RatsFrom ~485 to ~400 bpm
Ivabradine2 mg/kgIntravenous (i.v.)Anesthetized Rats28% (resting HR)[2]

Table 2: In Vitro Bradycardic Effects on Isolated Rat Atria

CompoundConcentrationPreparationEffectCitation
This compound10⁻⁵ - 10⁻³ MSpontaneously Beating Atria~54% decrease in spontaneous frequency[1]
Ivabradine0.2 µMRight AtriaIC₃₀ (30% inhibition of beating rate) after 3 hours[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Measurement of Bradycardia in Conscious Rats using Telemetry

This protocol is a standard method for assessing the cardiovascular effects of compounds in conscious, freely moving animals, minimizing stress-induced artifacts.

1. Animal Preparation and Transmitter Implantation:

  • Adult male rats (e.g., Sprague-Dawley) are used.
  • Animals are anesthetized (e.g., isoflurane).
  • A telemetric device for measuring blood pressure and heart rate is surgically implanted. The catheter of the transmitter is inserted into the abdominal aorta, and the body of the device is secured in the abdominal cavity.
  • Animals are allowed a recovery period of at least one week post-surgery.

2. Data Acquisition:

  • Rats are housed individually in their home cages placed on receiver platforms.
  • The telemetry system continuously records cardiovascular parameters.
  • A baseline recording period of at least 24 hours is established before drug administration to determine the normal diurnal rhythm of heart rate.

3. Drug Administration and Data Analysis:

  • This compound or comparator drugs are administered via the desired route (e.g., intravenous injection via a previously implanted catheter).
  • Heart rate is continuously monitored before, during, and after drug administration.
  • The bradycardic effect is quantified by calculating the percentage decrease in heart rate from baseline or the absolute change in beats per minute (bpm). Statistical analysis is performed to compare the effects of different compounds.

In Vitro Assessment of Chronotropic Effects using Isolated Langendorff Rat Heart Preparation

This ex vivo technique allows for the study of direct cardiac effects of a compound, independent of systemic neural and hormonal influences.

1. Heart Isolation and Perfusion:

  • Rats are anesthetized, and heparin is administered to prevent blood clotting.
  • A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
  • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer maintained at 37°C.

2. Measurement of Cardiac Function:

  • The perfusion pressure is kept constant.
  • Heart rate is determined from the electrocardiogram (ECG) recorded using electrodes placed on the heart or from the ventricular pressure waveform.
  • A stabilization period is allowed for the heart to reach a steady state before any intervention.

3. Compound Administration and Data Analysis:

  • This compound or comparator drugs are infused into the perfusion buffer at various concentrations.
  • The negative chronotropic effect is measured as the change in the spontaneous beating rate of the atria.
  • Concentration-response curves are generated to determine the potency (e.g., IC₅₀) of the compounds.

Patch-Clamp Analysis of Cardiac Ion Channels

This electrophysiological technique is used to study the effect of a compound on specific ion channels involved in cardiac pacemaking.

1. Cell Preparation:

  • Cardiomyocytes are isolated from the sinoatrial node (SAN) of the heart.
  • Alternatively, cell lines heterologously expressing specific cardiac ion channels (e.g., HCN4 or L-type calcium channels) can be used.

2. Electrophysiological Recording:

  • The whole-cell patch-clamp technique is employed. A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cardiomyocyte.
  • The membrane patch is then ruptured to allow electrical access to the cell interior.
  • The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ionic currents through the channels of interest.

3. Drug Application and Data Interpretation:

  • The compound of interest is applied to the cell via the extracellular solution.
  • The effect of the compound on the ionic current (e.g., inhibition of the current amplitude) is recorded.
  • By analyzing the current-voltage relationship and the kinetics of the channel, the mechanism of action of the compound can be elucidated.

Signaling Pathways and Mechanisms of Action

Proposed Mechanism of this compound-Induced Bradycardia

This compound is suggested to exert its bradycardic effect through a calcium antagonist-like mechanism. By inhibiting the influx of Ca²⁺ through L-type calcium channels in the pacemaker cells of the sinoatrial node, this compound likely reduces the slope of phase 0 depolarization of the action potential, leading to a slower heart rate.

Norarmepavine_Mechanism This compound This compound L_type_Ca_Channel L-type Calcium Channel (Sinoatrial Node) This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Reduces Phase0_Depol Phase 0 Depolarization Slope Decreased Ca_Influx->Phase0_Depol Heart_Rate Heart Rate Decreased (Bradycardia) Phase0_Depol->Heart_Rate

Proposed signaling pathway for this compound's bradycardic effect.
Mechanism of Verapamil-Induced Bradycardia

Verapamil, a well-characterized L-type calcium channel blocker, induces bradycardia by directly inhibiting the influx of calcium into the pacemaker cells of the sinoatrial (SA) and atrioventricular (AV) nodes. This action slows the rate of spontaneous depolarization and conduction velocity within the heart.

Verapamil_Mechanism Verapamil Verapamil L_type_Ca_Channel_SA L-type Calcium Channel (SA Node) Verapamil->L_type_Ca_Channel_SA Blocks Ca_Influx_SA Ca²⁺ Influx L_type_Ca_Channel_SA->Ca_Influx_SA Reduces SA_Node_Depol SA Node Depolarization Rate Decreased Ca_Influx_SA->SA_Node_Depol Heart_Rate_Dec Heart Rate Decreased SA_Node_Depol->Heart_Rate_Dec

Signaling pathway of Verapamil's bradycardic effect.
Mechanism of Ivabradine-Induced Bradycardia

Ivabradine selectively inhibits the "funny" current (If) in the sinoatrial node by binding to hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This inhibition slows the rate of diastolic depolarization (phase 4 of the pacemaker action potential), thereby reducing the heart rate without affecting myocardial contractility.

Ivabradine_Mechanism Ivabradine Ivabradine HCN_Channel HCN Channel (SA Node) Ivabradine->HCN_Channel Inhibits Funny_Current Funny Current (If) HCN_Channel->Funny_Current Reduces Diastolic_Depol Diastolic Depolarization Slope Decreased Funny_Current->Diastolic_Depol Heart_Rate_Dec Heart Rate Decreased Diastolic_Depol->Heart_Rate_Dec

Signaling pathway of Ivabradine's bradycardic effect.
Experimental Workflow for Bradycardic Drug Screening

The following diagram illustrates a typical workflow for the preclinical validation of a novel bradycardic agent like this compound.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Ex Vivo Validation cluster_2 In Vivo Efficacy & Safety Ion_Channel_Assay Ion Channel Screening (e.g., Patch Clamp on L-type Ca²⁺, HCN channels) Isolated_Atria Isolated Atria Preparation (Negative Chronotropic Effect) Ion_Channel_Assay->Isolated_Atria Langendorff_Heart Isolated Langendorff Heart (Direct Cardiac Effects) Isolated_Atria->Langendorff_Heart Telemetry_Rats Telemetry in Conscious Rats (HR and BP Monitoring) Langendorff_Heart->Telemetry_Rats Anesthetized_Rats Anesthetized Rat Model (Acute Bradycardic Response) Telemetry_Rats->Anesthetized_Rats Data_Analysis Data Analysis & Comparison with Known Bradycardic Agents Anesthetized_Rats->Data_Analysis Lead_Compound Lead Compound (e.g., this compound) Lead_Compound->Ion_Channel_Assay

References

A Comparative Guide to the Bioactivity of (S)- and (R)-norarmepavine

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: A comprehensive review of the scientific literature reveals a notable absence of studies directly comparing the bioactivity of the individual enantiomers of norarmepavine (B585789), (S)-norarmepavine and (R)-norarmepavine. Research has predominantly focused on the racemic mixture, (±)-norarmepavine. This guide is therefore designed to provide a foundational framework for researchers, scientists, and drug development professionals on how to approach the comparative bioactivity assessment of these enantiomers. It will delve into the principles of stereochemistry in pharmacology, outline necessary experimental protocols, and present hypothetical data and signaling pathways to illustrate the potential differences between these two molecules.

Introduction: The Significance of Chirality in Drug Action

Many drugs are chiral, meaning they exist as two non-superimposable mirror images called enantiomers.[1][2][3] While they have identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of the body—such as receptors, enzymes, and other proteins—can differ significantly.[1][2][4][5] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[6]

The differential activity of enantiomers is a critical consideration in drug development. For example, the (S)-enantiomer of citalopram (B1669093) (escitalopram) is a more potent serotonin (B10506) reuptake inhibitor than the (R)-enantiomer.[7] Similarly, the anesthetic properties of bupivacaine (B1668057) are primarily attributed to the (S)-enantiomer, while the (R)-enantiomer is associated with greater cardiotoxicity.[7] Given that this compound is a chiral benzylisoquinoline alkaloid, it is highly probable that its (S)- and (R)-enantiomers also exhibit distinct pharmacological profiles.

Potential Pharmacological Differences between (S)- and (R)-norarmepavine

Based on the behavior of other chiral drugs, the bioactivity of (S)- and (R)-norarmepavine could differ in several key areas:

  • Pharmacodynamics: The two enantiomers may display different affinities and efficacies at their biological targets. For instance, if this compound acts on adrenergic or calcium channels to exert its cardiovascular effects, one enantiomer might bind with higher affinity or be a more potent agonist or antagonist.

  • Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME) are common between enantiomers.[5] Enzymes, particularly cytochrome P450s, often exhibit stereoselectivity, leading to different rates of metabolism for each enantiomer.[5] This can result in varying plasma concentrations and duration of action.

To elucidate these potential differences, a systematic experimental investigation is required.

Proposed Experimental Workflow for Comparative Bioactivity Analysis

The following workflow outlines a comprehensive approach to comparing the bioactivity of (S)- and (R)-norarmepavine.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis & Comparison Receptor_Binding Receptor Binding Assays (e.g., Adrenergic, Dopaminergic Receptors) PK_Studies Pharmacokinetic Studies (Animal Models) Receptor_Binding->PK_Studies Enzyme_Inhibition Enzyme Inhibition Assays (e.g., PDE, Kinases) Enzyme_Inhibition->PK_Studies Cellular_Assays Cell-Based Assays (e.g., Cytotoxicity, Second Messenger) Cellular_Assays->PK_Studies PD_Studies Pharmacodynamic Studies (e.g., Cardiovascular Effects in Rats) PK_Studies->PD_Studies Data_Comparison Comparative Data Analysis (IC50, Ki, LD50, Efficacy) PD_Studies->Data_Comparison Conclusion Determine Enantioselective Profile Data_Comparison->Conclusion Start Obtain Pure (S)- and (R)-Norarmepavine Start->Receptor_Binding Start->Enzyme_Inhibition Start->Cellular_Assays

Figure 1: Proposed Experimental Workflow for Comparing the Bioactivity of (S)- and (R)-norarmepavine.

Detailed Experimental Protocols

The following are generalized protocols for key experiments that would be essential in a comparative study of (S)- and (R)-norarmepavine.

  • Objective: To determine the binding affinity (Ki) of (S)- and (R)-norarmepavine for specific G-protein coupled receptors (GPCRs), such as adrenergic or dopaminergic receptors.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.

    • Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]-prazosin for α1-adrenergic receptors) and varying concentrations of the test compounds ((S)- or (R)-norarmepavine).

    • Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.

  • Objective: To assess and compare the cytotoxic effects of (S)- and (R)-norarmepavine on a relevant cell line (e.g., cardiomyocytes, vascular smooth muscle cells).

  • Methodology:

    • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of (S)- and (R)-norarmepavine for a specified duration (e.g., 24, 48, 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each enantiomer.

  • Objective: To compare the effects of (S)- and (R)-norarmepavine on cardiovascular parameters such as blood pressure and heart rate in an anesthetized rat model.

  • Methodology:

    • Animal Preparation: Anesthetize rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

    • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR).

    • Drug Administration: Administer increasing doses of (S)- or (R)-norarmepavine intravenously.

    • Data Recording: Continuously monitor and record MAP and HR after each dose.

    • Data Analysis: Plot dose-response curves for the changes in MAP and HR for each enantiomer and compare their potency and efficacy.

Hypothetical Data Presentation

The following tables are templates for summarizing potential quantitative data from the proposed experiments.

Table 1: Hypothetical Receptor Binding Affinities (Ki in µM) of this compound Enantiomers

Receptor Target(S)-norarmepavine (Ki)(R)-norarmepavine (Ki)
α1-Adrenergic[Data][Data]
α2-Adrenergic[Data][Data]
β1-Adrenergic[Data][Data]
β2-Adrenergic[Data][Data]
D1 Dopamine[Data][Data]
D2 Dopamine[Data][Data]

Table 2: Hypothetical In Vitro Cytotoxicity (IC50 in µM) of this compound Enantiomers

Cell Line(S)-norarmepavine (IC50)(R)-norarmepavine (IC50)
H9c2 (Cardiomyoblasts)[Data][Data]
A7r5 (Vascular Smooth Muscle)[Data][Data]

Table 3: Hypothetical In Vivo Cardiovascular Effects (ED50 in mg/kg) of this compound Enantiomers in Rats

Parameter(S)-norarmepavine (ED50)(R)-norarmepavine (ED50)
Decrease in Mean Arterial Pressure[Data][Data]
Decrease in Heart Rate[Data][Data]

Hypothetical Signaling Pathway

Given that many alkaloids exert their cardiovascular effects through modulation of G-protein coupled receptor signaling, a plausible pathway for this compound is depicted below. This is a hypothetical representation and requires experimental validation.

G cluster_0 Cell Membrane cluster_1 Cytosol Receptor Adrenergic Receptor (e.g., α1) G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Vasoconstriction) PKC->Response Phosphorylates Target Proteins Ca_Release->Response This compound (S)- or (R)-Norarmepavine This compound->Receptor Binds to

Figure 2: Hypothetical Signaling Pathway for this compound's Cardiovascular Effects via an Adrenergic Receptor.

Conclusion

While direct comparative data for (S)- and (R)-norarmepavine is currently unavailable, the principles of stereochemistry strongly suggest that these enantiomers are likely to possess distinct biological activities. The experimental framework provided in this guide offers a comprehensive strategy for elucidating these differences. Such studies are crucial for a complete understanding of the pharmacology of this compound and for any future consideration of its therapeutic potential. The separate investigation of each enantiomer will undoubtedly lead to a more precise understanding of its mechanism of action and could potentially uncover a more favorable therapeutic profile for one enantiomer over the other.

References

Independent Verification of Norarmepavine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the cardiovascular effects of Norarmepavine with structurally related benzylisoquinoline alkaloids, coclaurine (B195748) and norcoclaurine. The information presented is based on available preclinical experimental data, intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a benzylisoquinoline alkaloid of natural origin. Structurally, it is related to other compounds in its class, such as coclaurine and norcoclaurine, which are known to possess a range of biological activities. Independent research has focused on elucidating the cardiovascular effects of this compound to understand its mechanism of action and potential therapeutic applications.

Comparative Analysis of Cardiovascular Effects

The primary independent verification of this compound's cardiovascular effects comes from a study by Morales et al. (1998), which investigated its in vivo and in vitro activities in rats and compared them with coclaurine and norcoclaurine. The findings from this research are summarized below.

In Vivo Effects on Blood Pressure and Heart Rate

In anesthetized rats, intravenous administration of (±)-Norarmepavine demonstrated significant hypotensive and bradycardic effects.

Table 1: In Vivo Effects of (±)-Norarmepavine on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Anesthetized Rats

CompoundDose (i.v.)Effect on MAPEffect on HR
(±)-Norarmepavine10 mg/kg↓ 45%↓ 21%
(Data sourced from Morales et al., 1998)[1]
In Vitro Effects on Cardiac and Vascular Smooth Muscle

The direct effects of this compound and its analogs on cardiac and vascular smooth muscle have been investigated using isolated rat atria and aortic rings.

(±)-Norarmepavine exhibited a negative chronotropic effect on spontaneously beating isolated rat atria, indicating a direct impact on heart rate.

Table 2: In Vitro Effect of (±)-Norarmepavine on Spontaneous Frequency of Isolated Rat Atria

CompoundConcentration RangeEffect on Spontaneous Frequency
(±)-Norarmepavine10⁻⁵–10⁻³ M↓ ~54%
(Data sourced from Morales et al., 1998)[1]

The vasorelaxant properties of this compound, coclaurine, and norcoclaurine were assessed on potassium chloride (KCl)-contracted aortic rings. This assay is a standard method to evaluate the potential of compounds to act as calcium channel antagonists.

Table 3: Comparison of Vasorelaxant Effects on KCl-Contracted Rat Aortic Rings

CompoundEfficacy (% Relaxation)Potency (Rank Order)
(±)-Norarmepavine100%2
(±)-Coclaurine100%4
(±)-NorcoclaurineLower than this compound and Coclaurine3
(±)-Verapamil (Reference)100%1
(Data sourced from Morales et al., 1998)[1]

The study demonstrated that both (±)-Norarmepavine and (±)-coclaurine produced a 100% relaxation of the aortic rings, similar to the established calcium channel blocker, verapamil (B1683045).[1] (±)-Norcoclaurine showed lower efficacy. The rank order of potency was determined to be (±)-verapamil > (±)-norarmepavine > (±)-norcoclaurine > (±)-coclaurine.[1]

Proposed Mechanism of Action: Calcium Antagonism

The experimental evidence strongly suggests that this compound's mechanism of action involves the modulation of calcium channels. The vasorelaxant effect on KCl-induced contractions in aortic rings is a hallmark of calcium channel antagonism. By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, this compound likely leads to vasodilation and a subsequent decrease in blood pressure. Its negative chronotropic effect on isolated atria further supports a role in modulating calcium-dependent processes in cardiac tissue.

This mechanism is shared by other benzylisoquinoline alkaloids, such as papaverine, which is known to inhibit phosphodiesterase and block calcium channels, leading to smooth muscle relaxation.[2][3][4]

Signaling Pathway of Calcium Channel Antagonism in Vascular Smooth Muscle

Proposed Mechanism of this compound in Vascular Smooth Muscle This compound This compound L_type_Ca_channel L-type Ca²⁺ Channel This compound->L_type_Ca_channel Inhibits Relaxation Vasodilation This compound->Relaxation Ca_influx Ca²⁺ Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca CaM Ca²⁺-Calmodulin Complex Intracellular_Ca->CaM MLCK_activation MLCK Activation CaM->MLCK_activation Myosin_LC_phosphorylation Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_phosphorylation Contraction Smooth Muscle Contraction Myosin_LC_phosphorylation->Contraction

Caption: this compound's proposed mechanism of vasodilation.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited research and standard cardiovascular pharmacology procedures.

In Vivo Blood Pressure and Heart Rate Measurement in Anesthetized Rats
  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized (e.g., with urethane (B1682113) or a ketamine/xylazine cocktail) to ensure immobility and eliminate pain perception. The animal's body temperature is maintained at 37°C using a heating pad.

  • Catheterization: The carotid artery is surgically exposed and cannulated with a polyethylene (B3416737) catheter filled with heparinized saline. This catheter is connected to a pressure transducer to record blood pressure. The jugular vein is also cannulated for intravenous drug administration.

  • Data Acquisition: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.

  • Drug Administration: A solution of this compound (or comparator compound) is administered intravenously at the specified dose (e.g., 10 mg/kg).

  • Data Analysis: Changes in MAP and HR from baseline are continuously recorded and analyzed. The peak change and duration of the effect are noted.

In Vitro Isolated Rat Atria Preparation
  • Tissue Isolation: Rats are euthanized, and the hearts are rapidly excised and placed in cold, oxygenated Krebs solution. The atria are carefully dissected from the ventricles.

  • Organ Bath Setup: The isolated atria are mounted in an organ bath containing Krebs solution maintained at 32°C and continuously bubbled with 95% O₂ and 5% CO₂. One end of the atrial tissue is attached to a fixed support, and the other is connected to an isometric force transducer to record spontaneous contractions.

  • Equilibration: The preparation is allowed to equilibrate for a period (e.g., 60 minutes) during which the bathing solution is periodically changed.

  • Drug Application: After a stable baseline of spontaneous beating is established, this compound is added to the organ bath in a cumulative concentration-response manner (e.g., from 10⁻⁵ M to 10⁻³ M).

  • Data Analysis: The rate of spontaneous atrial contractions (chronotropic effect) is recorded and analyzed. The percentage change from the baseline rate is calculated for each concentration.

In Vitro Isolated Aortic Ring Vasorelaxation Assay
  • Tissue Preparation: The thoracic aorta is excised from euthanized rats and placed in cold Krebs solution. The aorta is cleaned of adhering connective tissue and cut into rings of approximately 2-3 mm in width.

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs solution at 37°C, aerated with 95% O₂ and 5% CO₂. The rings are suspended between two hooks, one fixed and the other connected to an isometric force transducer.

  • Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension (e.g., 1-2 g) for about 60-90 minutes. They are then contracted with a high concentration of potassium chloride (e.g., 70 mM KCl) to induce a sustained contraction, which is dependent on the influx of extracellular calcium through voltage-gated calcium channels.

  • Drug Addition: Once the KCl-induced contraction reaches a stable plateau, cumulative concentrations of this compound or comparator compounds are added to the bath.

  • Data Analysis: The relaxation of the aortic ring is measured as a percentage of the maximal contraction induced by KCl. The concentration of the drug that produces 50% of the maximal relaxation (RC₅₀) can be calculated to determine potency.

Conclusion

Independent experimental data indicates that this compound exerts hypotensive and negative chronotropic effects. A comparative analysis with its structural analogs, coclaurine and norcoclaurine, suggests a mechanism of action involving calcium channel antagonism, similar to the established drug verapamil and the related natural product papaverine. The vasorelaxant properties of this compound on vascular smooth muscle appear to be a key contributor to its blood pressure-lowering effects. Further research is warranted to fully characterize the specific subtypes of calcium channels with which this compound interacts and to explore its therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Norarmepavine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Norarmepavine, a benzylisoquinoline alkaloid, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard practices for hazardous chemical waste management.

Immediate Safety and Handling

Before beginning any work with this compound, it is crucial to consult the substance's Safety Data Sheet (SDS) and be fully aware of its potential hazards. As a standard practice for handling potent compounds, appropriate personal protective equipment (PPE) is mandatory. This includes double gloves, a lab coat, and eye protection. All handling of solid this compound and its concentrated solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1]

Chemical and Physical Properties of this compound

Understanding the properties of this compound is essential for its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Chemical Formula C18H21NO3[2]
Molecular Weight 299.37 g/mol [3]
CAS Number 3195-01-5[2]
Melting Point 160-161℃[2]
Boiling Point 472.1°C at 760 mmHg
Flash Point 239.3°C
Appearance Not specified, handle as a potent solid
Solubility Information not widely available, assume low aqueous solubility

Step-by-Step Disposal Procedure

The disposal of this compound and any materials contaminated with it must be managed through a licensed hazardous waste disposal service. Adherence to institutional, local, and national regulations is mandatory.

1. Waste Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams. This includes:

  • Unused or expired solid this compound.

  • Solutions containing this compound.

  • Contaminated labware (e.g., pipette tips, vials, flasks).

  • Contaminated PPE (e.g., gloves, disposable lab coats).

2. Waste Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and paper towels, in a clearly labeled, leak-proof container.

  • Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and shatter-proof container. Ensure the container is compatible with the solvents used. Do not leave funnels in the waste container.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.

3. Labeling: All waste containers must be clearly and legibly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. The accumulation start date should also be clearly marked. Do not use chemical formulas or abbreviations.

4. Storage: Store waste containers in a designated, secure area away from incompatible materials. Containers must be kept tightly closed except when adding waste. The storage area should be well-ventilated.

5. Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Decontamination of Glassware

Proper decontamination of reusable glassware is critical to prevent cross-contamination and ensure safety.

Experimental Protocol for Glassware Decontamination:

  • Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the this compound residue. Collect all rinsate as hazardous liquid waste.

  • Soaking: Submerge the rinsed glassware in a bath of the same solvent and sonicate for at least 30 minutes. Dispose of the solvent as hazardous liquid waste.

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent and hot water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Norarmepavine_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal Generate Generate this compound Waste Segregate Segregate Waste (Solid, Liquid, Sharps) Generate->Segregate Collect_Solid Collect Solid Waste in Labeled Container Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste in Labeled Container Segregate->Collect_Liquid Collect_Sharps Collect Sharps Waste in Labeled Container Segregate->Collect_Sharps Store Store Securely in Designated Area Collect_Solid->Store Collect_Liquid->Store Collect_Sharps->Store Dispose Dispose via Licensed Hazardous Waste Service Store->Dispose

Figure 1. This compound Disposal Workflow

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。